molecular formula C18H14CaO6 B1365927 Phenylpyruvic acid calcium salt CAS No. 54865-40-6

Phenylpyruvic acid calcium salt

Cat. No.: B1365927
CAS No.: 54865-40-6
M. Wt: 366.4 g/mol
InChI Key: BKMMOJVSLBZNTK-UHFFFAOYSA-L
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Description

Phenylpyruvic acid calcium salt is a useful research compound. Its molecular formula is C18H14CaO6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylpyruvic acid calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylpyruvic acid calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMOJVSLBZNTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54865-40-6
Record name (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzenepyruvato)calcium
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Record name Bis(benzenepyruvato)calcium
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Foundational & Exploratory

Chemical structure and molecular weight of phenylpyruvic acid calcium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of Phenylpyruvic Acid Calcium Salt

Executive Summary

Phenylpyruvic acid, a critical keto-acid intermediate in the metabolic pathway of phenylalanine, and its corresponding calcium salt are compounds of significant interest to researchers in metabolic diseases, neurobiochemistry, and pharmaceutical development. The accumulation of phenylpyruvic acid in the body is a hallmark of the genetic disorder Phenylketonuria (PKU), making its stable salt form an essential reference standard and research tool.[1][2] This guide provides a comprehensive technical overview of the chemical structure, molecular weight, and key physicochemical properties of phenylpyruvic acid calcium salt. It delves into the pivotal concept of keto-enol tautomerism, which defines its structural behavior, and presents detailed protocols for its synthesis and analytical characterization, designed to provide scientists with actionable, field-proven insights.

Phenylpyruvic Acid: The Parent Molecule

A thorough understanding of the parent molecule, phenylpyruvic acid (PPA), is fundamental to appreciating the properties of its calcium salt. PPA is an organic compound with the IUPAC name 2-oxo-3-phenylpropanoic acid.[1]

The Critical Concept of Keto-Enol Tautomerism

Phenylpyruvic acid does not exist as a single, static structure but as an equilibrium mixture of two tautomeric forms: a keto form and an enol form.[1][2] This equilibrium is highly sensitive to the molecular environment, particularly the solvent.

  • In aqueous solutions , the keto form is predominant.[3][4]

  • In the solid state and in most aprotic organic solvents , the enol form is the major species, stabilized by resonance.[3][4]

This tautomerism is the single most important chemical feature of PPA, as it dictates its reactivity and spectroscopic properties. The interconversion between these forms can be studied using NMR and IR spectroscopy.[3][4][5]

Caption: Keto-Enol Tautomerism of Phenylpyruvic Acid.

Biochemical Significance: Phenylketonuria (PKU)

In healthy individuals, the amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. When this enzyme is deficient, phenylalanine accumulates and is instead transaminated to phenylpyruvic acid.[1] Elevated levels of PPA and other metabolites are neurotoxic and lead to the severe intellectual disability characteristic of untreated PKU. Therefore, accurate detection and quantification of PPA in biological fluids are critical for the diagnosis and monitoring of this disorder.[6]

PropertyValueSource
IUPAC Name 2-Oxo-3-phenylpropanoic acid[1]
Chemical Formula C₉H₈O₃[1][7]
Molecular Weight 164.16 g/mol [1]
Appearance White to yellow crystalline solid[2]
Melting Point ~155 °C (decomposes)[1]
CAS Number 156-06-9[1][7]
Table 1: Core Physicochemical Properties of Phenylpyruvic Acid.

Phenylpyruvic Acid Calcium Salt: Structure and Properties

The calcium salt of PPA is often preferred in laboratory settings due to its increased stability compared to the free acid.

Chemical Structure and Stoichiometry

Phenylpyruvic acid calcium salt is an ionic compound formed from one divalent calcium cation (Ca²⁺) and two phenylpyruvate anions. This 2:1 stoichiometry gives it the IUPAC name calcium bis(2-oxo-3-phenylpropanoate).[8] Unlike the free acid, which exists primarily in the enol form in its crystalline state, the solid calcium salt locks the molecule into its keto form.[3][4] This is a crucial distinction for analytical characterization, as the spectroscopic signatures (e.g., IR carbonyl stretch) will differ significantly from the parent acid.

Caption: Ionic Structure of Phenylpyruvic Acid Calcium Salt.

Molecular Formula and Weight

Based on its 2:1 stoichiometry, the molecular properties of the calcium salt are well-defined. Multiple chemical suppliers and databases confirm these values.[8][9][10][11]

PropertyValueSource
Chemical Formula C₁₈H₁₄CaO₆[9][10][11]
Molecular Weight 366.38 g/mol [9][10]
Appearance White or almost white crystalline powder[11]
CAS Number 51828-93-4, 54865-40-6[10]
Table 2: Physicochemical Properties of Phenylpyruvic Acid Calcium Salt.

Synthesis and Preparation

The calcium salt can be prepared through several methods, often involving the carbonylation of a benzyl precursor in the presence of a calcium base, such as calcium hydroxide.[12] This approach directly yields the salt, which can precipitate from the reaction medium.

Example Protocol: Synthesis via Double Carbonylation of Benzyl Chloride

This protocol is adapted from established industrial methods where benzyl chloride is reacted with carbon monoxide in the presence of a cobalt catalyst and a base.[12][13]

Experimental Choices & Rationale:

  • Binary Solvent System (e.g., Water and Methyl Isobutyl Ketone): This system is chosen for its efficiency. The organic solvent dissolves the cobalt catalyst and benzyl chloride, while the aqueous phase contains the calcium hydroxide. This phase separation facilitates product recovery and catalyst recycling.[12]

  • Calcium Hydroxide (Ca(OH)₂): Serves as the base to neutralize the newly formed carboxylic acid, directly precipitating the desired calcium salt.[12]

  • Cobalt Carbonyl Catalyst: This is the catalyst of choice for the carbonylation reaction, facilitating the insertion of CO molecules.[12]

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure autoclave with methyl isobutyl ketone (organic phase), water, calcium hydroxide, and a cobalt carbonyl catalyst (e.g., dicobalt octacarbonyl).[12]

  • Reactant Addition: Add benzyl chloride to the mixture.

  • Pressurization & Heating: Seal the autoclave, flush with carbon monoxide (CO), and then pressurize with CO to the target pressure (e.g., 10-50 kg/cm ²). Heat the reaction mixture to 70-80°C to initiate the reaction.[12]

  • Reaction: Maintain the temperature and pressure with agitation for several hours (e.g., 6 hours) until the reaction is complete.

  • Product Recovery: Cool the reactor and vent the excess CO. The phenylpyruvic acid calcium salt will have precipitated as a solid.

  • Purification: Filter the reaction mixture to isolate the solid product. Wash the precipitate with water and an organic solvent (e.g., acetone) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under a vacuum to yield the final product.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_recovery Recovery & Purification A Charge Autoclave with: - Water - Organic Solvent - Ca(OH)₂ - Cobalt Catalyst B Add Benzyl Chloride A->B C Pressurize with CO & Heat to 70-80°C B->C D Maintain T & P with Agitation (6 hrs) C->D E Cool & Vent Reactor D->E F Filter to Isolate Precipitated Salt E->F G Wash with Water & Acetone F->G H Dry Under Vacuum G->H I Final Product: Phenylpyruvic Acid Calcium Salt H->I

Caption: Workflow for the Synthesis of Phenylpyruvic Acid Calcium Salt.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of phenylpyruvic acid calcium salt is paramount for its use in research and development. A multi-technique approach is required for comprehensive characterization.

Protocol: LC-MS/MS for Quantification in Biological Matrices

For researchers studying PKU, quantifying PPA in urine or plasma is a primary application. This protocol is based on modern, sensitive LC-MS/MS methods that avoid cumbersome derivatization steps.[6]

Rationale for Method Selection:

  • LC-MS/MS: Provides superior sensitivity and selectivity compared to older colorimetric or HPLC-UV methods, which are prone to interference.[6]

  • Liquid-Liquid Extraction (LLE): An effective method for sample cleanup, removing salts and other interferences from urine that could suppress the MS signal. Dichloromethane is an effective solvent for this purpose.[6]

  • Internal Standard (IS): The use of an internal standard, such as trans-cinnamic acid, is critical for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[6]

Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions (e.g., 1 mM) of phenylpyruvic acid calcium salt and the internal standard (trans-cinnamic acid) in methanol. Create a series of calibration standards by diluting the stock solution.[6]

  • Sample Preparation (Urine):

    • Take a 100 µL aliquot of the urine sample.

    • Add the internal standard solution.

    • Perform a liquid-liquid extraction by adding 500 µL of dichloromethane, vortexing vigorously, and centrifuging to separate the layers.

    • Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the transition for PPA (e.g., m/z 162.8 -> 90.9) and the internal standard (e.g., m/z 147.0 -> 103.1).[6]

  • Data Analysis: Quantify the amount of PPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Research and Development

The stability and well-defined properties of phenylpyruvic acid calcium salt make it a valuable tool for several scientific applications:

  • Pharmaceutical and Biochemical Research: It serves as a crucial reference standard for developing and validating analytical methods to diagnose and monitor PKU.[6][14] It is also a key intermediate in the synthesis of various bioactive molecules and is used in enzymatic studies to understand metabolic pathways.[11][]

  • Drug Development: Derivatives of phenylpyruvic acid have been investigated as potential inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, indicating its utility as a scaffold in drug discovery.[2]

  • Food and Cosmetic Industries: The compound has been explored for its potential as a food additive and for its antioxidant properties in cosmetic formulations.[11]

References

  • Wikipedia. Phenylpyruvic acid. [Link]

  • Scite.ai. Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. [Link]

  • Georganics. Phenylpyruvic acid – preparation and application. [Link]

  • PubMed. Studies on phenylpyruvic acid. I. Keto-enol tautomerism. [Link]

  • Taylor & Francis Online. Keto-Enol Tautomerism of Mono-Substituted Phenylpyruvic Acids as Studied by NMR and PM3 Calculation. [Link]

  • PubChem - NIH. Calcium phenylpyruvate | C18H14CaO6 | CID 4644093. [Link]

  • Chemsrc.com. phenylpyruvic acid calcium salt Price from Supplier. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of phenyl pyruvic acid. [Link]

  • Organic Syntheses. phenylpyruvic acid. [Link]

  • Google Patents. CN102050725A - Method for preparing Alpha-keto-phenylalanine calcium.
  • Axios Research. Phenylpyruvate Calcium Salt (2-Keto-Phenylalanine Calcium Salt) - CAS - 51828-93-4. [Link]

  • DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Phenylpyruvic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of phenylpyruvic acid calcium salt. Phenylpyruvic acid, a key metabolite of phenylalanine, and its salts are of significant interest, particularly in the context of metabolic disorders and as intermediates in the synthesis of bioactive compounds.[] The calcium salt, in particular, is utilized in pharmaceutical formulations, for instance, in tablets for treating chronic renal failure by mitigating protein metabolism disorders.[2]

A thorough understanding of the thermodynamic properties and stability of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. This guide moves beyond a simple recitation of facts, instead providing a framework for both understanding the existing knowledge and, crucially, for designing the experimental investigations necessary to fill the current knowledge gaps. We will delve into the "why" behind experimental choices, offering a practical, field-tested perspective on generating the robust data required for successful drug development.

Physicochemical Characterization of Phenylpyruvic Acid Calcium Salt

Phenylpyruvic acid calcium salt, also known as calcium 2-oxo-3-phenylpropanoate, is the calcium salt of the keto acid of phenylalanine.[2][3][4]

Chemical Structure and Properties

The fundamental properties of phenylpyruvic acid calcium salt are summarized in the table below. It is important to note that the compound is known to be hygroscopic, a property that has significant implications for its handling, storage, and formulation.[2] The noted melting point is accompanied by decomposition, suggesting that thermal stress is a critical factor in its stability.[2]

PropertyValueSource(s)
IUPAC Name calcium bis(2-oxo-3-phenylpropanoate)[5]
CAS Number 51828-93-4[2][4]
Molecular Formula C₁₈H₁₄CaO₆[4][5]
Molecular Weight 366.38 g/mol [4][5]
Appearance White to Off-White Solid[2]
Melting Point 172°C (with decomposition)[2]
Solubility Slightly soluble in DMSO[2]
Stability Hygroscopic[2]

Thermodynamic Properties: A Gateway to Understanding Behavior in Solution

The thermodynamic properties of an API are not merely academic values; they are critical predictors of its behavior during manufacturing and in its final dosage form.[6] Key parameters such as the enthalpy of solution dictate how the substance will interact with solvents, a cornerstone of formulation development.

Enthalpy of Solution: The Energetics of Dissolution

The enthalpy of solution (ΔHsol) is the heat change associated with the dissolution of a substance in a solvent at constant pressure.[7] It is a crucial parameter that informs whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat). This, in turn, influences the solubility's dependence on temperature.[6]

An experimental determination of the enthalpy of solution for phenylpyruvic acid calcium salt is essential. The following protocol outlines a robust method for this determination using an isothermal titration calorimeter (ITC), a highly sensitive technique for measuring the heat changes in chemical reactions.

Experimental Protocol: Determination of Enthalpy of Solution by Isothermal Titration Calorimetry

Objective: To determine the enthalpy of solution (ΔHsol) of phenylpyruvic acid calcium salt in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • Phenylpyruvic acid calcium salt (high purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Isothermal Titration Calorimeter (ITC)

  • Microbalance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of phenylpyruvic acid calcium salt.

    • Prepare a stock solution of the salt in PBS at a known concentration. The concentration should be chosen to ensure complete dissolution.

    • Prepare a separate solution of PBS to be used in the sample cell.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with deionized water and then with the PBS buffer.

    • Fill the reference cell with PBS.

    • Fill the sample cell with the PBS solution.

  • Titration:

    • Load the stock solution of phenylpyruvic acid calcium salt into the injection syringe.

    • Initiate the titration sequence. A series of small, precise injections of the salt solution into the sample cell will be performed.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will be a series of heat pulses corresponding to each injection.

    • Integrate the heat pulses to obtain the total heat change as a function of the molar ratio of the salt to the solvent.

    • Fit the data to an appropriate binding model (in this case, a simple dissolution model) to determine the enthalpy of solution (ΔHsol).

Causality and Self-Validation:

  • Why ITC? ITC provides a direct measurement of the heat of reaction, offering high accuracy and precision. It allows for the determination of thermodynamic parameters in a single experiment.

  • Self-Validating System: The consistency of the heat changes across multiple injections and the goodness of fit of the data to the dissolution model provide an internal validation of the experimental results. A well-defined, sigmoidal binding isotherm is indicative of a reliable measurement.

Gibbs Free Energy and Entropy of Solution

The Gibbs free energy of solution (ΔGsol) determines the spontaneity of the dissolution process. A negative ΔGsol indicates a spontaneous process. It is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:

ΔGsol = ΔHsol - TΔSsol [8][9]

The entropy of solution (ΔSsol) reflects the change in disorder of the system upon dissolution.

To determine ΔGsol, the solubility of phenylpyruvic acid calcium salt at a given temperature is required. Once solubility is known, ΔGsol can be calculated, and subsequently, ΔSsol can be derived using the experimentally determined ΔHsol.

Experimental Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of phenylpyruvic acid calcium salt in water at a specified temperature (e.g., 25°C).

Materials:

  • Phenylpyruvic acid calcium salt

  • Deionized water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and filters

Procedure:

  • Equilibration:

    • Add an excess amount of phenylpyruvic acid calcium salt to a known volume of deionized water in a sealed container.

    • Place the container in a shaking incubator set at the desired temperature.

    • Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any undissolved solids.

    • Dilute the filtered solution with a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of phenylpyruvic acid.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of the dissolved salt by comparing the peak area to a standard curve prepared with known concentrations of phenylpyruvic acid calcium salt.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Causality and Self-Validation:

  • Why equilibrium? Ensuring the system reaches equilibrium is crucial for determining the thermodynamic solubility.[6] This is achieved by using an excess of the solid and allowing sufficient time for dissolution.

  • Self-Validating System: The consistency of solubility values from multiple samples and at different time points after reaching the initial equilibrium plateau validates that true equilibrium has been achieved.

Stability of Phenylpyruvic Acid Calcium Salt: A Critical Assessment

The stability of an API is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, and light.[10][11] Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the drug substance.[12]

Potential Degradation Pathways

Based on the structure of phenylpyruvic acid, several degradation pathways can be anticipated:

  • Decarboxylation: The α-keto acid moiety is susceptible to decarboxylation, especially under thermal stress, which would lead to the formation of phenylacetaldehyde.

  • Oxidation: The molecule could be susceptible to oxidative degradation, potentially leading to the formation of benzaldehyde and oxalic acid.[13]

  • Hydrolysis: While the calcium salt itself is a product of an acid-base reaction, the stability in aqueous solutions of varying pH needs to be thoroughly investigated.

Forced Degradation Studies: A Protocol-Driven Approach

A systematic approach to forced degradation is necessary to understand the intrinsic stability of phenylpyruvic acid calcium salt. The following protocols are designed to assess its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of phenylpyruvic acid calcium salt under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • Phenylpyruvic acid calcium salt

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

A. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Prepare a solution of phenylpyruvic acid calcium salt in a suitable solvent (e.g., water:acetonitrile).

    • Add HCl to achieve a final concentration of 0.1 N.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Prepare a solution of the salt as described above.

    • Add NaOH to achieve a final concentration of 0.1 N.

    • Incubate and sample as for acidic hydrolysis, neutralizing with HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the salt in water.

    • Incubate and sample as described above.

B. Oxidative Degradation:

  • Prepare a solution of the salt.

  • Add H₂O₂ to achieve a final concentration of 3%.

  • Incubate at room temperature for a defined period.

  • Withdraw samples and analyze by HPLC.

C. Photolytic Degradation:

  • Expose a solid sample and a solution of the salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]

  • A control sample should be protected from light.

  • Analyze both the exposed and control samples by HPLC.

D. Thermal Degradation:

  • Expose a solid sample of the salt to elevated temperatures (e.g., 80°C, 100°C) in an oven for a defined period.

  • Analyze the sample by HPLC.

Data Analysis for all Forced Degradation Studies:

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any degradation products.

  • Mass Balance: Account for the amount of the parent compound lost and the amount of degradation products formed.

  • Identification of Degradation Products: If significant degradation is observed, techniques such as LC-MS/MS should be employed to identify the structure of the degradation products.

Causality and Self-Validation:

  • Why these conditions? These stress conditions mimic potential environmental exposures during manufacturing, storage, and administration, providing a comprehensive understanding of the molecule's lability.

  • Self-Validating System: The use of a validated, stability-indicating HPLC method is crucial. The method's ability to separate the parent drug from all degradation products ensures the accuracy of the stability assessment.

Hygroscopicity: The Influence of Moisture

The hygroscopic nature of phenylpyruvic acid calcium salt necessitates a quantitative assessment of its moisture sorption and desorption behavior.[2] This is critical for defining appropriate packaging and storage conditions to prevent physical and chemical instability.

Experimental Protocol: Moisture Sorption-Desorption Isotherm

Objective: To determine the moisture sorption-desorption profile of phenylpyruvic acid calcium salt.

Materials:

  • Phenylpyruvic acid calcium salt

  • Dynamic Vapor Sorption (DVS) instrument or a series of desiccators with saturated salt solutions to create environments of known relative humidity (RH).

  • Microbalance

Procedure (using DVS):

  • Sample Preparation:

    • Place a known amount of the salt in the DVS sample pan.

  • Drying:

    • Dry the sample in the DVS instrument under a stream of dry nitrogen until a constant weight is achieved.

  • Sorption:

    • Expose the sample to a series of increasing RH levels (e.g., from 0% to 90% in 10% increments).

    • At each RH level, allow the sample to equilibrate until a constant weight is achieved. The instrument records the weight change over time.

  • Desorption:

    • Subsequently, expose the sample to a series of decreasing RH levels to obtain the desorption isotherm.

Data Analysis:

  • Plot the equilibrium moisture content (as a percentage of the dry weight) against the relative humidity to generate the sorption and desorption isotherms.

  • The shape of the isotherm provides information about the mechanism of water sorption.[6][11]

  • The presence of hysteresis (the desorption curve not retracing the sorption curve) can indicate changes in the solid-state of the material upon moisture uptake.

Causality and Self-Validation:

  • Why DVS? DVS provides a rapid and accurate method for determining moisture sorption-desorption profiles under controlled temperature and humidity conditions.

  • Self-Validating System: The achievement of a stable weight at each RH step, as determined by the instrument's equilibrium criteria, ensures the validity of the data points on the isotherm.

Visualizing Workflows and Concepts

To aid in the conceptualization of the experimental designs and thermodynamic principles, the following diagrams are provided.

G cluster_thermo Thermodynamic Cycle for Dissolution Solid Phenylpyruvic Acid Calcium Salt (Solid) GasIons Gaseous Ca²⁺ and Phenylpyruvate⁻ Ions Solid->GasIons ΔH_lattice (Lattice Energy) AqIons Aqueous Ca²⁺ and Phenylpyruvate⁻ Ions Solid->AqIons ΔH_solution (Enthalpy of Solution) GasIons->AqIons ΔH_hydration (Hydration Enthalpy)

Caption: Thermodynamic cycle for the dissolution of phenylpyruvic acid calcium salt.

G cluster_stability Forced Degradation Experimental Workflow API Phenylpyruvic Acid Calcium Salt (API) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Data Interpretation (Peak Purity, Mass Balance, Degradant ID) Analysis->Data

Caption: Workflow for forced degradation studies of phenylpyruvic acid calcium salt.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive overview of the known properties of phenylpyruvic acid calcium salt and, more importantly, has laid out a detailed, experimentally-driven roadmap for the determination of its critical thermodynamic and stability characteristics. The protocols described herein are designed to be robust, self-validating, and aligned with the rigorous standards of the pharmaceutical industry.

By systematically investigating the enthalpy of solution, solubility, and degradation pathways, researchers can build a deep and actionable understanding of this molecule. This knowledge is not merely academic; it is the foundation upon which stable, safe, and effective pharmaceutical products are built. The successful execution of these studies will empower drug development professionals to make informed decisions regarding formulation strategies, manufacturing processes, and the establishment of appropriate storage and handling conditions for phenylpyruvic acid calcium salt.

References

  • PubChem. Calcium phenylpyruvate. National Center for Biotechnology Information. [Link]

  • Gendron R, Grenier D, Sorsa T, Uitto VJ, Mayrand D. Effect of microbial siderophores on matrix metalloproteinase-2 activity. J Periodontal Res. 1999 Jan;34(1):50-3. (Note: While this source is provided, its direct relevance to the thermodynamic properties is limited, but it establishes the compound's use in research).
  • Villablanca M, Cilento G. Oxidation of phenylpyruvic acid. PubMed. [Link]

  • Wikipedia. Standard enthalpy of formation. [Link]

  • Wikipedia. Enthalpy change of solution. [Link]

  • Chemistry LibreTexts. 8.7: Standard Enthalpy of formation. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • University of Washington, Department of Chemistry. Effect of Temperature on Solubility. [Link]

  • Li, S., & He, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • ResearchGate. Enthalpies of solution and reaction at 298.15 K. Data in kJ·mol −1. [Link]

  • Bionity.com. Moisture sorption isotherm. [Link]

  • Chemsrc. Calcium phenylpyruvate | CAS#:51828-93-4. [Link]

  • DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]

  • Chemguide. Gibbs free energy. [Link]

  • Chemistry LibreTexts. Gibbs (Free) Energy. [Link]

  • SGS. Photostability. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

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Technical Guide: Solubility Profile of Calcium Phenylpyruvate (Calcium 2-oxo-3-phenylpropionate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenylpyruvic Acid Calcium Salt Solubility: Aqueous vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary: The Solubility Paradox

Calcium Phenylpyruvate (CAS: 51828-93-4) presents a distinct physicochemical profile that often leads to conflicting data in preliminary literature. While some commercial certificates of analysis (COAs) broadly label it as "soluble," rigorous formulation science classifies this compound as sparingly soluble in water and practically insoluble in common organic solvents (ethanol, ether).

This distinction is critical for drug development. The calcium salt is engineered precisely to reduce the high solubility and instability of the free acid (Phenylpyruvic acid), providing a stable, solid-state delivery mechanism for alpha-keto acid therapy (CKD management) and cosmetic applications. This guide dissects the solubility mechanics, providing a definitive reference for handling, purification, and formulation.

Physicochemical Identity & Lattice Dynamics

To understand the solubility, one must first understand the bond. Unlike sodium phenylpyruvate, which dissociates readily, the calcium salt forms a tighter coordination complex.

PropertySpecification
IUPAC Name Calcium 2-oxo-3-phenylpropanoate
Molecular Formula C₁₈H₁₄CaO₆ (Anhydrous basis)
Molecular Weight 366.38 g/mol
Structure Two phenylpyruvate anions coordinated to one Ca²⁺ cation.
Nature of Bond Ionic with significant chelation character (Ca²⁺ coordinates with keto-enol oxygen).
Appearance White to off-white crystalline powder.[1]

The Chelation Effect: The alpha-keto group allows for bidentate chelation with the calcium ion. This increases the lattice energy significantly compared to simple carboxylate salts, directly resulting in reduced aqueous solubility.

Aqueous Solubility Profile

The "Sparingly Soluble" Classification

Contrary to the high solubility of the sodium salt, Calcium Phenylpyruvate is sparingly soluble in water at room temperature (20°C–25°C).

  • Estimated Solubility: < 1.0 g/100 mL (approx. 0.1% – 0.5% w/v).

  • Temperature Dependence: Solubility is endothermic; it increases moderately with heating (up to 50°C–60°C) but risks decarboxylation if sustained at high temperatures.

pH-Dependent Behavior (The Dissolution Mechanism)

The solubility is strictly pH-dependent. The compound exists in equilibrium between the solid salt, the dissociated ions, and the free acid.

  • pH < 2.0 (Acidic): The salt dissociates, and protons displace calcium. Result: Precipitation of Phenylpyruvic Acid (if concentration exceeds its own solubility) or formation of an organic-soluble phase.

  • pH 6.0 – 8.0 (Neutral): Stable, sparingly soluble salt. This is the target pH for solid-state stability.

  • pH > 10.0 (Basic): Formation of soluble hydroxides or carbonate complexes may occur, but degradation risk increases (aldol condensation).

Common Ion Effect

In formulation buffers containing Ca²⁺ (e.g., Ringer's solution) or high ionic strength, the solubility of Calcium Phenylpyruvate decreases further due to the common ion effect. This is a critical consideration for parenteral formulations.

Organic Solvent Compatibility

The organic solubility profile is the inverse of the free acid. This difference is the primary lever used in purification.

SolventSolubility RatingMechanistic Insight
Ethanol / Methanol Insoluble / Very Slightly Soluble The high lattice energy of the salt resists solvation by alcohols. Used as an antisolvent to crystallize the salt.
Diethyl Ether / Hexane Insoluble The ionic nature of the Ca-salt prevents interaction with non-polar solvents.
DMSO / DMF Slightly Soluble Polar aprotic solvents can solvate the cation to a limited extent, but solubility remains low (< 25 mg/mL).
Acetone Insoluble Used to wash the precipitate during synthesis to remove organic impurities.

Visualizing the Solubility Landscape

The following diagram illustrates the phase behavior and chemical transformations across different solvent systems.

SolubilityPhaseMap Salt Calcium Phenylpyruvate (Solid Salt) AqSol Aqueous Phase (Sparingly Soluble Ions) Salt->AqSol Dissociation (Ksp limited) < 1g/100mL OrganicPhase Organic Phase (Ethanol, Ether, DCM) Salt->OrganicPhase Insoluble AqSol->Salt Saturation/Cooling FreeAcid Phenylpyruvic Acid (Free Acid Form) AqSol->FreeAcid Acidification (HCl) pH < 3.0 Precipitate Precipitation / Crystallization AqSol->Precipitate Add Ethanol (Antisolvent) FreeAcid->OrganicPhase High Solubility (Partitioning) OrganicPhase->Salt Add Ca(OH)2 / CaCl2 (Synthesis Route)

Figure 1: Solubility Phase Map demonstrating the inverse relationship between the salt and acid forms across aqueous and organic media.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

For determining precise solubility in a specific buffer or solvent.

  • Preparation: Weigh excess Calcium Phenylpyruvate (approx. 200 mg) into a glass vial.

  • Solvent Addition: Add 10.0 mL of the target solvent (Water, Buffer, or Ethanol).

  • Equilibration: Seal and shake at constant temperature (25°C) for 24 hours.

    • Note: Protect from light. Keto-acids are photosensitive.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

  • Quantification (Preferred): Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at 290 nm).

  • Quantification (Alternative - Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Correction: Ensure the residue is not a hydrate or solvate; dry to constant weight.

Protocol: Purification via Antisolvent Precipitation

Standard method to isolate high-purity salt from reaction mixtures.

  • Dissolution: Dissolve crude Phenylpyruvic acid in a minimum volume of Ethanol.

  • Neutralization: Slowly add an aqueous solution of Calcium Acetate or Calcium Hydroxide while stirring.

  • Precipitation: The Calcium Phenylpyruvate will precipitate out as the water/ethanol ratio shifts or as the salt forms.

  • Washing: Filter the white solid and wash with cold Ethanol (to remove unreacted acid) and then Acetone (to dry).

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal degradation.

Implications for Drug Development

Formulation Strategy
  • Oral Solid Dosage: The sparing solubility is advantageous for sustained release but challenges immediate bioavailability. Micronization (reducing particle size to < 10 µm) is recommended to improve the dissolution rate (Noyes-Whitney equation).

  • Liquid Formulations: Aqueous solutions are difficult to stabilize at high concentrations. Suspensions or emulsions are required.

  • Salt Switching: In the stomach (low pH), the salt converts to the free acid, which is lipophilic and absorbs well. The calcium salt is essentially a "pro-drug" form for stability and handling.

Analytical Interference

When developing HPLC methods, ensure the sample diluent can dissolve the salt.

  • Recommendation: Use a diluent of 50:50 Water:Acetonitrile with 0.1% Phosphoric Acid . The acid ensures the salt dissociates and the phenylpyruvate remains in the protonated (soluble) form during injection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4644093, Calcium phenylpyruvate. Retrieved from [Link]

  • European Patent Office.Process for the preparation of phenyl pyruvic acid and its salts (EP0195530). (Describing precipitation of the calcium salt from organic/aqueous mixtures).

Sources

Toxicological Profile and Safety Data Sheet (SDS) Guide: Phenylpyruvate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile and safety data sheet (SDS) synthesis for Phenylpyruvate Calcium , structured for researchers and drug development professionals.

CAS Registry Number: 51828-93-4 Synonyms: Calcium 2-oxo-3-phenylpropanoate; Calcium


-ketophenylalanine; Bis(2-oxo-3-phenylpropionato)calcium.

Executive Summary

Phenylpyruvate Calcium is the calcium salt of phenylpyruvic acid, a keto-acid analogue of the essential amino acid phenylalanine. It is primarily utilized in nephrology as a therapeutic agent (e.g., in Ketosteril®) to manage Chronic Kidney Disease (CKD). By acting as a nitrogen scavenger, it is transaminated in vivo to form phenylalanine, thereby recycling urea nitrogen and reducing uremic toxins.

From a toxicological perspective, the compound exhibits low acute toxicity but possesses a critical metabolic contraindication for individuals with Phenylketonuria (PKU) . Its safety profile is dominated by its physiological conversion into active amino acids and the potential for hypercalcemia upon chronic administration.

Chemical Identity & Physical Properties[1]

ParameterData
CAS Number 51828-93-4
Molecular Formula

(Anhydrous)
Molecular Weight 366.38 g/mol
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water; Soluble in dilute acids
Stoichiometry 2:1 (Phenylpyruvate anion : Calcium cation)
Melting Point >260°C (Decomposes)

Toxicological Profile

Metabolic Fate & Pharmacokinetics (ADME)

The toxicity of phenylpyruvate calcium is inextricably linked to its metabolic conversion. Unlike xenobiotics that require detoxification, this compound enters the core amino acid metabolism.

  • Absorption: Dissociates in the acidic environment of the stomach into calcium ions (

    
    ) and phenylpyruvic acid.
    
  • Metabolism (Nitrogen Recycling): Phenylpyruvate undergoes transamination in the liver.[1] It accepts an amino group from non-essential amino acids (e.g., glutamate/alanine), converting it into L-Phenylalanine . This process consumes excess nitrogen, effectively lowering blood urea nitrogen (BUN) levels.

  • Excretion: Metabolized phenylalanine is incorporated into proteins or oxidized to tyrosine. Unconverted phenylpyruvate can be reduced to phenyllactate or decarboxylated to phenylacetate and excreted in urine.

Acute Toxicity[3]
  • Oral LD50 (Rat): Estimated > 2000 mg/kg (Based on read-across from sodium phenylpyruvate and therapeutic dosing in humans).

  • Human Therapeutic Window: Clinical doses in CKD patients often range from 200 mg to 1000 mg daily without acute toxic effects, classifying it as GHS Category 5 (Low Toxicity) or Unclassified.

Chronic Toxicity & Carcinogenicity
  • Hypercalcemia: The most significant chronic risk is calcium overload. Long-term administration requires monitoring of serum calcium levels to prevent calciphylaxis or renal calculi.

  • Carcinogenicity: No evidence of carcinogenicity. Phenylpyruvate is a natural metabolite; however, high physiological levels are associated with neurotoxicity only in the context of metabolic enzyme deficiency (see 3.4).

  • Genotoxicity: Ames test data for calcium salts of alpha-keto acids generally show negative results (non-mutagenic).

Critical Contraindication: Phenylketonuria (PKU)

Mechanism of Toxicity: In healthy individuals, Phenylalanine Hydroxylase (PAH) converts Phenylalanine to Tyrosine.[1] In PKU patients, PAH is deficient.[1] Administering Phenylpyruvate Calcium increases the Phenylalanine load (via transamination), which cannot be cleared.

  • Result: Accumulation of Phenylalanine and Phenylpyruvate leads to severe neurotoxicity and cognitive impairment.

  • Safety Restriction: STRICTLY CONTRAINDICATED for patients with PKU.

Mechanism of Action Visualization

The following diagram illustrates the "Nitrogen Recycling" mechanism that validates the safety and utility of this compound in renal therapy.

MetabolicPathway cluster_0 Ingestion cluster_1 Liver Metabolism (Transamination) Compound Phenylpyruvate Calcium PPA Phenylpyruvic Acid Compound->PPA Dissociation (Stomach) Enzyme Transaminase PPA->Enzyme Glutamate Glutamate (Nitrogen Donor) Glutamate->Enzyme Phe L-Phenylalanine (Essential AA) Enzyme->Phe Nitrogen Transfer KG alpha-Ketoglutarate Enzyme->KG Deamination Protein Protein Phe->Protein Protein Synthesis Tyrosine Tyrosine Phe->Tyrosine Oxidation (PAH) PKU_Block BLOCK in PKU Patients Phe->PKU_Block

Caption: Nitrogen scavenging pathway converting Phenylpyruvate to Phenylalanine. Note the critical metabolic block in PKU patients.

Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes critical data for laboratory and industrial handling. It is not a legal substitute for a manufacturer-issued SDS but serves as a technical master guide.

Section 1: Hazards Identification
  • GHS Classification: Not classified as a dangerous substance according to GHS/CLP.

  • Signal Word: Warning (Precautionary).

  • Hazard Statements:

    • H315: Causes skin irritation (Mechanical).

    • H319: Causes serious eye irritation (Mechanical dust).

    • H335: May cause respiratory irritation.

Section 2: Handling and Storage
  • Handling: Minimize dust generation. Use local exhaust ventilation. Avoid contact with strong oxidizing agents.[2]

  • Storage: Store at 2–8°C (Refrigerated) recommended for long-term stability, though stable at room temperature if sealed. Hygroscopic—keep tightly closed.

Section 3: Exposure Controls / Personal Protection
ComponentControl ParameterRecommendation
Respiratory N95 / P2 FilterRequired if dust formation occurs.
Hand Protection Nitrile RubberGlove thickness > 0.11 mm.
Eye Protection Safety GlassesSide shields required; goggles if dusting.
Engineering Fume HoodRecommended for weighing bulk quantities.
Section 4: Emergency Response Protocols

EmergencyResponse Start Exposure Incident Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Rinse Rinse with water (15 mins) Eye->Rinse MedEye Seek Medical Advice (If irritation persists) Rinse->MedEye FreshAir Move to Fresh Air Inhale->FreshAir Drink Drink 2 glasses water Ingest->Drink Contra CHECK HISTORY: Is patient PKU? Drink->Contra

Caption: Emergency triage workflow highlighting the specific check for PKU status upon ingestion.

Regulatory Landscape[4][5][6][7][8]

  • Pharmaceutical Use: Approved as an Active Pharmaceutical Ingredient (API) in alpha-keto acid formulations (e.g., Ketosteril) in Europe, Asia, and Latin America.

  • Food/Supplement: Status varies by region. In the US, often sold as a "dietary supplement" ingredient, though less common than Calcium Pyruvate.

  • Cosmetics: Listed in EU CosIng database as a skin conditioning agent.

References

  • Fresenius Kabi. (2023). Ketosteril® Prescribing Information. Summary of Product Characteristics (SmPC). Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4644093, Calcium phenylpyruvate. PubChem. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenylpyruvic acid and its salts. Link

  • Santa Cruz Biotechnology. (2024). Calcium Phenylpyruvate Safety Data Sheet (SC-294002). Link

  • Walser, M. (1983). Nutritional Management of Chronic Renal Failure. American Journal of Kidney Diseases. Link

Sources

Literature review on phenylpyruvate calcium in gut microbiota metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Phenylpyruvate Calcium in Gut Microbiota Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between dietary components, the gut microbiota, and host metabolism is a frontier of scientific discovery with profound implications for health and disease. Phenylalanine, an essential aromatic amino acid, and its keto acid, phenylpyruvate, are central to this interaction. The gut microbiome actively metabolizes phenylalanine, producing a cascade of bioactive molecules that can influence host physiology. Phenylpyruvate calcium, a stable salt of this key metabolite, offers a unique tool to investigate these complex pathways. This technical guide provides an in-depth review of the metabolism of phenylpyruvate by the gut microbiota, the potential modulatory role of the calcium ion, and the state-of-the-art methodologies to study these interactions. We will explore the biochemical pathways, the physiological consequences of microbial metabolites, and provide detailed protocols for researchers in the field.

Introduction: The Host-Microbe Symbiosis in Aromatic Amino Acid Metabolism

The human gut is a complex ecosystem harboring trillions of microorganisms that play a pivotal role in host physiology, extending far beyond simple digestion.[1][2] These microbial communities engage in a chemical dialogue with the host, transforming dietary components into a vast array of metabolites that can enter systemic circulation and influence health and disease.[2] Aromatic amino acids, including phenylalanine, are key substrates for this microbial metabolism, leading to the production of signaling molecules that can impact the gastrointestinal tract and distant organs.[1][2]

Phenylalanine is an essential amino acid that must be obtained from the diet. While the host primarily metabolizes phenylalanine in the liver, a significant portion can reach the colon and be acted upon by the gut microbiota.[3][4] A key intermediate in this microbial metabolism is phenylpyruvic acid, the α-keto acid of phenylalanine. The production and subsequent metabolism of phenylpyruvate by gut bacteria are of growing interest due to the bioactive nature of its downstream products.[3][4]

This guide focuses on phenylpyruvate, with a specific emphasis on its calcium salt form. Calcium phenylpyruvate is a stable compound used in various applications, including as a pharmaceutical agent in the management of chronic renal failure.[5] Its use in research allows for the controlled delivery of phenylpyruvate to in vitro and in vivo systems, providing a means to dissect its metabolic fate and physiological effects. Furthermore, the calcium component itself may influence the gut microbial ecosystem, adding another layer of complexity and potential for modulation.[6][7][8][9][10][11]

The Biochemistry of Phenylpyruvate and its Calcium Salt

Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) is an α-keto acid derived from the deamination of phenylalanine. In the context of gut microbiota, this conversion is a crucial first step in a series of metabolic transformations.

Chemical Properties of Phenylpyruvate Calcium:

PropertyValueSource
CAS Number 51828-93-4[5]
Molecular Formula C18H14CaO6[12]
Molecular Weight 366.38 g/mol [13]
Appearance White to off-white solid[5]
Solubility Slightly soluble in DMSO[5]
Stability Hygroscopic[5]

The calcium salt of phenylpyruvate provides a stable, solid form of the compound, which can be advantageous for experimental applications compared to the free acid.[5]

Microbial Metabolism of Phenylpyruvate in the Gut

Dietary phenylalanine that escapes absorption in the small intestine is metabolized by a diverse community of gut bacteria in the colon. The initial conversion to phenylpyruvate is a key branching point, leading to several downstream metabolic pathways.

Key Bacterial Players

Several bacterial species have been implicated in the metabolism of phenylalanine and phenylpyruvate. Notably, species from the phyla Firmicutes and Bacteroidetes are major contributors.[14] Genera such as Lactobacillus, Clostridium, and Bacteroides are known to possess the enzymatic machinery for these transformations.[4] For instance, Lactobacillus plantarum can directly produce phenylpyruvic acid.[15]

Metabolic Pathways of Phenylpyruvate

The microbial metabolism of phenylpyruvate primarily leads to the production of phenylacetic acid (PAA). Two distinct enzymatic pathways have been identified for this conversion[3][4]:

  • Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Pathway: This pathway involves the oxidative decarboxylation of phenylpyruvate to form phenylacetyl-CoA, which is then converted to PAA.

  • Phenylpyruvate decarboxylase (PPDC) Pathway: This pathway utilizes a thiamine pyrophosphate (TPP)-dependent enzyme to non-oxidatively decarboxylate phenylpyruvate to phenylacetaldehyde, which is subsequently oxidized to PAA.

From PAA, further host-microbe co-metabolism can occur. In the liver, PAA is conjugated with glutamine to form phenylacetylglutamine (PAGln), a metabolite that has been linked to cardiovascular disease.[3][4]

Microbial_Phenylpyruvate_Metabolism cluster_gut Gut Lumen cluster_host Host Circulation & Liver Phe Dietary Phenylalanine PPy Phenylpyruvate Phe->PPy Microbial Deamination PAA Phenylacetic Acid (PAA) PPy->PAA PPFOR & PPDC Pathways PAGln Phenylacetylglutamine (PAGln) PAA->PAGln Hepatic Conjugation

Figure 1: Microbial metabolism of phenylalanine to phenylpyruvate and its subsequent conversion to phenylacetic acid (PAA) in the gut, followed by host conjugation to phenylacetylglutamine (PAGln).

The Modulatory Role of Calcium on the Gut Microbiota

The "calcium" component of phenylpyruvate calcium is not merely an inert counter-ion. Dietary calcium has been shown to independently influence the gut microbial ecosystem. High-calcium diets can alter the composition of the gut microbiota, often favoring the growth of certain beneficial bacteria like Lactobacillus.[16]

Mechanisms by which calcium may exert its effects include:

  • Altering the intestinal environment: Calcium can increase the pH of the colon and precipitate bile acids and fatty acids, which can reduce the levels of cytotoxic components that may harm epithelial cells and influence microbial composition.[16]

  • Influencing nutrient availability: The formation of calcium phosphate complexes can affect the availability of these minerals for both the host and the microbiota.

  • Modulating host-microbe signaling: Calcium is a ubiquitous second messenger, and the calcium-sensing receptor (CaSR), present in the gut, plays a role in maintaining intestinal barrier function and can be influenced by gut microbiota.[10][17]

Therefore, when studying the effects of phenylpyruvate calcium, it is crucial to consider that the observed outcomes may be a result of the combined actions of phenylpyruvate and calcium on the gut microbiota and the host.

Physiological and Pathophysiological Implications

The microbial metabolites of phenylpyruvate are not inert bystanders; they can exert significant biological effects.

  • Phenylacetylglutamine (PAGln) and Cardiovascular Disease: Elevated levels of PAGln, a direct downstream product of microbial PAA production, have been associated with an increased risk of cardiovascular events.[3] This highlights a direct link between gut microbial metabolism of phenylalanine and host cardiovascular health.

  • Phenylketonuria (PKU): In the genetic disorder PKU, impaired host metabolism of phenylalanine leads to its accumulation and conversion to phenylpyruvate. Studies have shown that PKU patients exhibit a distinct gut microbiome composition, which may be influenced by their phenylalanine-restricted diet.[14][18][19] This suggests a complex interplay between host genetics, diet, the gut microbiota, and the production of phenylalanine-derived metabolites.

  • Inflammation and Barrier Function: Phenylpyruvate itself has been shown to have pro-inflammatory properties in certain contexts. The integrity of the gut barrier is crucial for preventing the translocation of microbial products that can trigger inflammation. Calcium has been implicated in the maintenance of gut barrier function.

Methodologies for Studying Phenylpyruvate-Microbiota Interactions

A multi-pronged approach is necessary to comprehensively investigate the metabolism of phenylpyruvate calcium by the gut microbiota.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques Fermentation Anaerobic Batch Fermentation with Phenylpyruvate Calcium Sequencing 16S rRNA Gene Sequencing Fermentation->Sequencing Metabolomics LC-MS/MS Metabolomics Fermentation->Metabolomics AnimalModel Gnotobiotic or SPF Mouse Model Dosing Oral Gavage with Phenylpyruvate Calcium AnimalModel->Dosing Sampling Fecal & Cecal Sample Collection Dosing->Sampling Sampling->Sequencing Sampling->Metabolomics

Figure 2: A typical experimental workflow for investigating the metabolism of phenylpyruvate calcium by the gut microbiota, combining in vitro and in vivo models with analytical techniques.

In Vitro Batch Fermentation Protocol

This protocol allows for the screening of the metabolic potential of a fecal microbiota to metabolize phenylpyruvate calcium under controlled anaerobic conditions.

Materials:

  • Anaerobic chamber (37°C)

  • Fresh human fecal samples

  • Anaerobic dilution solution (e.g., pre-reduced phosphate-buffered saline)

  • Fermentation medium (e.g., basal medium with peptone and yeast extract)

  • Phenylpyruvate calcium

  • Sterile, anaerobic culture tubes

Procedure:

  • Prepare Media and Solutions: Prepare all media and solutions and place them in the anaerobic chamber at least 24 hours prior to the experiment to ensure they are anoxic.

  • Prepare Fecal Inoculum:

    • In the anaerobic chamber, weigh a fresh fecal sample.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic dilution solution.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • Set up Fermentation Tubes:

    • To sterile anaerobic tubes, add the fermentation medium.

    • Add phenylpyruvate calcium to the desired final concentration. Include control tubes without phenylpyruvate calcium.

    • Inoculate each tube with the fecal slurry (e.g., 10% v/v).

  • Incubation: Incubate the tubes at 37°C in the anaerobic chamber for a specified time course (e.g., 0, 12, 24, 48 hours).

  • Sampling: At each time point, collect aliquots for microbial and metabolite analysis. Immediately stop metabolic activity by flash-freezing in liquid nitrogen or placing on dry ice. Store samples at -80°C.

Animal Models

Gnotobiotic (germ-free) or specific-pathogen-free (SPF) mouse models are invaluable for studying host-microbe interactions in a controlled in vivo setting.

  • Gnotobiotic Mice: These animals are raised in a sterile environment and can be colonized with a single bacterial species or a defined consortium. This allows for the direct attribution of metabolic transformations to specific microbes.

  • SPF Mice: These animals have a complex but defined microbiota. They are useful for studying the effects of phenylpyruvate calcium on a more complete microbial community and the subsequent host response.

Experimental Design:

  • Acclimatize mice to the desired diet.

  • Administer phenylpyruvate calcium via oral gavage or by incorporating it into the diet. Include a vehicle control group and potentially a calcium-only control group to delineate the effects of the cation.

  • Collect fecal samples at regular intervals throughout the study.

  • At the end of the study, collect cecal contents, intestinal tissues, and blood for analysis.

16S rRNA Gene Sequencing for Microbiota Profiling

This technique is used to assess changes in the composition of the bacterial community.

Workflow:

  • DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit with a bead-beating step for efficient lysis of bacterial cells.

  • PCR Amplification: Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare sequencing libraries from the PCR amplicons.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: Use a bioinformatics pipeline such as QIIME 2 or DADA2 to process the raw sequencing data. This includes quality filtering, denoising, taxonomic classification, and diversity analysis.

LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for identifying and quantifying phenylpyruvate and its metabolites.

Sample Preparation (Fecal Samples):

  • Lyophilization: Freeze-dry fecal samples to remove water and allow for accurate weighing.

  • Extraction:

    • Weigh a precise amount of lyophilized feces (e.g., 50 mg).

    • Add a cold extraction solvent (e.g., methanol/water mixture).

    • Homogenize thoroughly using a bead beater.

    • Centrifuge at high speed at 4°C to pellet solids.

  • Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulates.

  • Analysis: Analyze the filtrate by LC-MS/MS.

LC-MS/MS Conditions:

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode. Use multiple reaction monitoring (MRM) for targeted quantification of phenylpyruvate, PAA, and other expected metabolites, with stable isotope-labeled internal standards for accurate quantification.

Future Perspectives and Therapeutic Implications

The study of phenylpyruvate calcium and its interaction with the gut microbiota opens up several avenues for future research and potential therapeutic applications.

  • Modulation of PAGln Production: Understanding the specific bacteria and enzymes responsible for PAA production could lead to strategies to reduce the formation of pro-atherogenic PAGln. This could involve targeted probiotics, prebiotics, or small molecule inhibitors of microbial enzymes.

  • PKU Management: The gut microbiota may represent a novel therapeutic target in PKU. Modulating the microbiome to enhance the degradation of phenylalanine and its metabolites could complement dietary restrictions.

  • Calcium and Gut Health: Further research is needed to fully understand the synergistic or antagonistic effects of calcium and phenylpyruvate on the gut microbiota and host health. This could inform the design of supplements or dietary interventions for conditions associated with gut dysbiosis.

Conclusion

Phenylpyruvate calcium serves as a valuable tool for dissecting the complex metabolic interplay between the host and the gut microbiota in the context of aromatic amino acid metabolism. Its metabolism by gut bacteria leads to the production of bioactive molecules with significant physiological implications. The calcium component adds an additional layer of interaction, with the potential to modulate the microbial community. By employing a combination of in vitro fermentation, animal models, and advanced analytical techniques such as 16S rRNA sequencing and LC-MS/MS, researchers can gain a deeper understanding of these pathways. This knowledge will be instrumental in developing novel therapeutic strategies for a range of conditions, from cardiovascular disease to inherited metabolic disorders.

References

  • Wang, J., Wang, L., Zhou, H., et al. (2022). Gut microbiota and calcium balance. Frontiers in Microbiology, 13, 1033933. [Link]

  • Ding, Z., Li, Y., Wang, W., et al. (2020). Gut microbiota and bone health. Aging and Disease, 11(2), 375-387. [Link]

  • Weaver, C. M. (2015). Diet, gut microbiome, and bone health. Current Osteoporosis Reports, 13(2), 71-76. [Link]

  • Chen, Y., & Parikh, K. (2017). Association between gut microbiota and bone health: Potential mechanisms and prospective. The Journal of Clinical Endocrinology & Metabolism, 102(10), 3635-3646. [Link]

  • Takimoto, T., Hatanaka, M., Hori, T., et al. (2016). Visualization of probiotic-mediated Ca2+ signaling in intestinal epithelial cells in vivo. Frontiers in Immunology, 7, 626. [Link]

  • Jiang, C., Sun, Y., Liu, C., et al. (2024). Calcium-sensing receptor alleviates gut damage caused by endotoxemia by regulating gut microbiota. Translational Pediatrics, 13(1), 86-100. [Link]

  • Dodd, D., Spitzer, M. H., Van Treuren, W., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. [Link]

  • Christakos, S., Li, S., De La Cruz, J., et al. (2023). Calcium and gastrointestinal disorders: Mechanistic insights and therapeutic interventions. IMR Press. [Link]

  • Cheng, M., Li, Y., Dai, Z., et al. (2023). Calcium-sensitive receptors alters intestinal microbiota metabolites especially SCFAs and ameliorates intestinal barrier damage in neonatal rat endotoxemia. Drug Design, Development and Therapy, 17, 2695-2712. [Link]

  • Carmo, F. L., Pires, C. V., & de Cássia Gonçalves Alfenas, R. (2016). Could the beneficial effects of dietary calcium on obesity and diabetes control be mediated by changes in intestinal microbiota and integrity? British Journal of Nutrition, 115(6), 949-957. [Link]

  • Sankar, P., & Lappin, S. L. (2024). Role of the gut bacteria-derived metabolite phenylacetylglutamine in health and diseases. StatPearls. [Link]

  • Rey-Stolle, F., & Arboleya, S. (2016). Gnotobiotic rodents: An in vivo model for the study of microbe–microbe interactions. Frontiers in Microbiology, 7, 429. [Link]

  • Flood, A., Cash, B. D., O'Keefe, S. J. D., et al. (2016). Circulating biomarkers of gut barrier function: Correlates and nonresponse to calcium supplementation among colon adenoma patients. Cancer Epidemiology, Biomarkers & Prevention, 25(2), 310-317. [Link]

  • Ogita, T., Yamamoto, Y., & Tsuru, A. (2017). Gut microbiota of mice putatively modifies amino acid metabolism in the host brain. British Journal of Nutrition, 117(7), 947-958. [Link]

  • Wang, Y., Li, F., Zhang, L., et al. (2021). Intestinal microbiota and serum metabolic profile responded to two nutritional different diets in mice. Frontiers in Nutrition, 8, 743419. [Link]

  • Al-Mansoori, L., Al-Jaber, H., Prince, A., & El-Agroudy, N. (2023). Experimental animal models of phenylketonuria: Pros and cons. Semantic Scholar. [Link]

  • van der Goot, A. T., van Vliet, D., & van Spronsen, F. J. (2022). Gut-microbiome composition in response to phenylketonuria depends on dietary phenylalanine in BTBR Pahenu2 mice. Frontiers in Nutrition, 8, 788733. [Link]

  • van der Goot, A. T., van Vliet, D., & van Spronsen, F. J. (2022). Gut-microbiome composition in response to phenylketonuria depends on dietary phenylalanine in BTBR Pahenu2 mice. Frontiers in Nutrition, 8, 788733. [Link]

  • May, D. S., Bor-An, L., & Turnbaugh, P. J. (2023). Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid. Nature Communications, 14(1), 539. [Link]

  • Liu, Y., Hou, Y., Wang, G., & Zheng, X. (2023). Metabolism of phenylalanine in host and intestinal microorganism: research progress. Chinese Journal of Animal Nutrition, 35(8), 5173-5182. [Link]

  • Castelli, V., d'Angelo, M., & Lombardi, F. (2022). A metabologenomic approach reveals alterations in the gut microbiota of a mouse model of Alzheimer's disease. PLoS ONE, 17(8), e0273729. [Link]

  • Kalla, A. V., Vijayakumar, S., Joseph, H. A., & Thomas, J. (2023). Impact of gut probiotic metabolites on phenylketonuria. Frontiers in Cellular and Infection Microbiology, 13, 1269382. [Link]

  • Wang, H., Wang, G., & Zhao, J. (2024). Gut microbiota metabolism of branched-chain amino acids and their metabolites can improve the physiological function of aging mice. Food & Function, 15(1), 143-156. [Link]

  • Wrzosek, L., & Cassard, A. M. (2022). Metabolic reconstitution of germ-free mice by a gnotobiotic microbiota varies over the circadian cycle. iScience, 25(10), 105151. [Link]

  • Lukić, I., Getselter, D., & Ziv, O. (2019). Germ free (GF) mice exhibit less depressive-like behavior than specific... ResearchGate. [Link]

  • ChemSrc. (2025). Calcium phenylpyruvate. Chemsrc. [Link]

  • Robertson, R. C., & Cowen, L. E. (2024). Comparison of gnotobiotic communities reveals unexpected amino acid metabolism by the pre-weaning microbiome. bioRxiv. [Link]

  • Akyol, H., & Yilmaz, H. (2024). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. DergiPark. [Link]

  • Zhang, X., & Li, W. (2023). Relationship between gut microbiota and phenylalanine levels: A Mendelian randomization study. Journal of Clinical Laboratory Analysis, 37(12), e25000. [Link]

Sources

Methodological & Application

Protocol for dissolving phenylpyruvic acid calcium salt for cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization Protocol for Phenylpyruvic Acid Calcium Salt in Cell Culture Systems

Executive Summary

Phenylpyruvic acid (PPA) is a critical alpha-keto acid intermediate in phenylalanine metabolism, widely utilized in research regarding Phenylketonuria (PKU), oxidative stress, and amino acid biosynthesis.[1] However, PPA is chemically unstable in its free acid form, prone to rapid oxidative decarboxylation and polymerization. Consequently, it is supplied as a Calcium Salt (Ca-PPA) to ensure solid-state stability.

The Challenge: While the calcium salt stabilizes the compound during storage, it presents significant solubility hurdles in aqueous cell culture media. Direct addition to media often results in:

  • Incomplete Dissolution: Leaving undissolved crystals that skew dosing.

  • Calcium Phosphate Precipitation: The "Calcium Trap," where dissociated Ca²⁺ reacts with inorganic phosphates in media (e.g., DMEM, RPMI) to form insoluble precipitates, stripping the media of essential nutrients.

This guide provides a field-proven, biphasic solubilization strategy (Solvent-Based and Aqueous-Chelation) to ensure precise dosing, sterility, and bioavailability.

Chemical & Physical Properties

Understanding the substrate is the first step to reproducible science.

ParameterSpecificationNotes
Compound Name Phenylpyruvic Acid Calcium SaltOften supplied as a hydrate.
MW ~366.4 g/mol (anhydrous basis)Note: Check specific lot for hydration state (e.g., dihydrate) to adjust mass.
Solubility (Water) < 1 mg/mL (Neutral pH)Sparingly soluble due to the calcium counter-ion.
Solubility (DMSO) ~25 mg/mLPreferred solvent for stock solutions.[2]
Solubility (Ethanol) ~10 mg/mLAlternative solvent.[2]
Stability High (Solid); Low (Solution)Solutions degrade within 24h at RT. Always prepare fresh.
pKa ~2.5 (Carboxyl), ~9 (Enol)Exists as keto-enol tautomers; pH sensitive.

Critical Experimental Considerations

The "Calcium Trap" Mechanism

When Ca-PPA dissolves, it dissociates:



In culture media (pH 7.4), the released Ca²⁺ encounters phosphate ions (


). If the Ion Activity Product exceeds the solubility product (

) of Calcium Phosphate, precipitation occurs:

Implication: You generally cannot dissolve Ca-PPA directly in DMEM/RPMI at concentrations >1 mM without risk of precipitation. You must use a concentrated stock solution.

Keto-Enol Tautomerism & Oxidation

PPA exists in equilibrium between its keto and enol forms. In aqueous solution, particularly at alkaline pH, it is susceptible to oxidative degradation into benzaldehyde and oxalate.

  • Rule: Keep stock solutions acidic or neutral if storing for >1 hour.

  • Rule: Protect from light.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubilization method based on your cell line's sensitivity to solvents.

solubilization_workflow Start Start: Ca-PPA Solid CheckDMSO Is Cell Line DMSO Tolerant? (< 0.1% v/v final) Start->CheckDMSO MethodA Method A: DMSO Stock (Standard Protocol) CheckDMSO->MethodA Yes MethodB Method B: Aqueous/Alkaline (DMSO-Sensitive Cells) CheckDMSO->MethodB No DissolveDMSO Dissolve in Anhydrous DMSO (Conc: 100-200 mM) MethodA->DissolveDMSO FilterDMSO Sterile Filter (0.22 µm PTFE/Nylon) DissolveDMSO->FilterDMSO Aliquot Aliquot & Freeze (-20°C) Protect from Light FilterDMSO->Aliquot MediaAdd Dilute into Media (Vortex immediately) Aliquot->MediaAdd DissolveAlk Dissolve in 0.1 M NaOH (Converts to Na-PPA) MethodB->DissolveAlk Buffer Neutralize with HEPES/PBS Check pH immediately DissolveAlk->Buffer FilterAq Sterile Filter (0.22 µm PES) Buffer->FilterAq FilterAq->MediaAdd Assay Cell Culture Assay MediaAdd->Assay

Figure 1: Decision tree for Phenylpyruvic Acid Calcium Salt solubilization. Method A is preferred for stability and sterility.

Protocol A: The DMSO Stock Method (Gold Standard)

This method is recommended for 95% of applications. It utilizes DMSO to overcome the lattice energy of the calcium salt, creating a highly concentrated stock that minimizes volume addition to the culture media.

Reagents:

  • Phenylpyruvic acid calcium salt (Solid).

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade (Sigma Hybrid-Max or equivalent).

  • 0.22 µm Syringe Filter (PTFE or Nylon membrane—Do not use Cellulose Acetate with DMSO).

Procedure:

  • Calculation: Determine the mass required for a 100 mM stock solution.

    • Example: To make 10 mL of 100 mM stock:

      
      
      
  • Weighing: Weigh the Ca-PPA powder into a sterile, light-protected (amber) glass vial.

  • Dissolution: Add the calculated volume of sterile DMSO.

    • Technique: Vortex vigorously for 1-2 minutes. If crystals persist, warm the vial in a 37°C water bath for 5 minutes. Sonicate if necessary.

  • Sterilization: Although DMSO is bacteriostatic, filter the solution through a 0.22 µm PTFE syringe filter into a fresh sterile amber vial to remove potential fungal spores or insoluble impurities.

  • Storage:

    • Short Term: Room temperature, dark (use within 4 hours).

    • Long Term: Aliquot (e.g., 100 µL) and store at -20°C. Note: PPA degrades slowly even frozen. Discard aliquots after 1 month.

  • Application: Add directly to cell culture media while swirling the media flask.

    • Limit: Keep DMSO concentration < 0.1% (v/v). A 100 mM stock diluted 1:1000 yields 100 µM PPA.

Protocol B: The Alkaline-Aqueous Method (DMSO-Free)

Use this method only if your cells are hypersensitive to DMSO or if you require very high concentrations (>1 mM) where DMSO toxicity would be a factor.

Mechanism: This protocol uses Sodium Hydroxide (NaOH) to convert the Calcium salt to the highly soluble Sodium salt in situ, followed by buffering.

Reagents:

  • 1.0 M NaOH (Sterile).

  • PBS (Phosphate Buffered Saline) or HEPES buffer (1 M).

  • 0.22 µm Syringe Filter (PES or PVDF).

Procedure:

  • Weighing: Weigh Ca-PPA into a 15 mL conical tube.

  • Alkaline Dissolution: Add a minimal volume of 0.1 M NaOH (prepared from 1.0 M stock).

    • Ratio: Approximately 2 molar equivalents of NaOH are needed to fully solubilize and ionize the acid.

    • Visual Cue: The white powder should dissolve into a clear/yellowish solution. Vortex immediately.

  • Dilution & Buffering: Rapidly dilute with PBS or water to ~80% of the final target volume.

  • pH Adjustment (Critical): The solution will be basic. Carefully adjust pH back to 7.2–7.4 using dilute HCl or HEPES.

    • Warning: If you drop the pH too low (< 5), the free acid may precipitate.

  • Final Volume: Adjust to final volume with PBS.

  • Filtration: Filter sterilize (0.22 µm PES) immediately.

  • Usage: Use immediately . Do not store aqueous PPA stocks; they oxidize rapidly (turning brown/pink).

Biological Context: Phenylalanine Metabolism[4]

To understand the downstream effects of your experiment, visualize the metabolic pathway. PPA accumulation is the hallmark of PKU.

phe_metabolism cluster_toxicity Pathological Effects Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH Enzyme (Blocked in PKU) PPA Phenylpyruvic Acid (PPA) Phe->PPA Transamination (Major route in PKU) PLA Phenyllactic Acid PPA->PLA Reduction PAA Phenylacetic Acid PPA->PAA Oxidative Decarboxylation ROS Oxidative Stress (ROS Generation) PPA->ROS Energy Inhibition of Pyruvate Dehydrogenase PPA->Energy

Figure 2: Metabolic fate of Phenylpyruvic Acid. In PKU models, the block in PAH diverts flux toward PPA, which exerts neurotoxic effects via oxidative stress.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Turbidity upon addition to media Calcium Phosphate precipitation.1. Vortex media during addition.2. Reduce stock concentration.3. Ensure stock is fully dissolved before adding.
Solution turns pink/brown Oxidation of PPA.Discard. Prepare fresh stock. Ensure protection from light.
Crystals in DMSO stock Saturation or cold storage.Warm to 37°C. If persistent, add 10% more DMSO.
Cytotoxicity in Control DMSO toxicity.Run a "Vehicle Control" (DMSO only). Ensure final DMSO < 0.1%.

References

  • Rosa, A. P., et al. (2012).[2] "Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain."[2] Cellular and Molecular Neurobiology, 32(7), 1113-1118.[2] [Link]

  • PubChem. (n.d.). Phenylpyruvic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Discussion: What are the water soluble organic calcium salts that can be autoclaved? (Insights on Calcium salt solubility vs. temperature). Retrieved from [Link]

Sources

Application Note: High-Efficiency Enzymatic Synthesis of L-Phenylalanine from Phenylpyruvate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis of L-Phenylalanine using Phenylpyruvate Calcium Substrate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Biocatalysis Researchers, Drug Development Scientists[1]

Abstract

This guide details the biocatalytic conversion of Phenylpyruvate Calcium (PPA-Ca) to L-Phenylalanine (L-Phe) via reductive amination. While PPA-Ca is the preferred industrial substrate due to its superior stability over the free acid or sodium salt, the presence of calcium ions (


) presents specific solubility and buffer compatibility challenges. This protocol utilizes a Phenylalanine Dehydrogenase (PheDH) / Formate Dehydrogenase (FDH)  coupled system in an Ammonium Formate  buffer. This specific buffer system prevents calcium precipitation (common with phosphate buffers) and drives the equilibrium to completion via irreversible 

evolution, achieving >95% conversion and >99% enantiomeric excess (ee).

Mechanistic Principles

The Challenge of the Calcium Salt

Phenylpyruvic acid is unstable and prone to oxidative decarboxylation. The calcium salt (PPA-Ca) stabilizes the molecule but is sparingly soluble in water and incompatible with standard phosphate buffers (forming insoluble


).
  • Expert Insight: To maintain a homogeneous reaction phase, we utilize the high solubility of Calcium Formate . By using an ammonium formate buffer, the dissociation of PPA-Ca releases

    
     ions which remain solubilized by the formate counter-ions, preventing reactor fouling and mass-transfer limitations.[1]
    
The Coupled Reductive Amination

The synthesis relies on the stereoselective reductive amination of phenylpyruvate by PheDH. To make the process economically viable, NADH is regenerated in situ by FDH using formate as the hydride donor.

  • Enzyme 1 (Synthesis): Phenylalanine Dehydrogenase (PheDH) consumes PPA,

    
    , and NADH to produce L-Phe.[1]
    
  • Enzyme 2 (Regeneration): Formate Dehydrogenase (FDH) oxidizes Formate to

    
    , reducing 
    
    
    
    back to NADH.[1]
Pathway Visualization[1]

LPhe_Synthesis_Pathway cluster_inputs Substrates cluster_cycle Cofactor Regeneration Cycle cluster_products Products PPA_Ca Phenylpyruvate Calcium Salt LPhe L-Phenylalanine (>99% ee) PPA_Ca->LPhe PheDH (Reductive Amination) CaFormate Ca-Formate (Soluble Byproduct) PPA_Ca->CaFormate Dissociation Ammonium Ammonium (NH4+) Ammonium->LPhe Formate Formate (HCOO-) CO2 CO2 (Gas) Formate->CO2 Oxidation NADH NADH NAD NAD+ NADH->NAD coupled with PPA -> L-Phe NAD->NADH FDH (Regeneration)

Figure 1: Coupled enzymatic cycle.[1] The irreversible formation of CO2 by FDH drives the reaction forward. Calcium ions remain soluble as formate salts.

Materials & Equipment

Reagents
ComponentGrade/SpecPurpose
Phenylpyruvate Calcium >98% PuritySubstrate (Carbon source).
Ammonium Formate ACS ReagentBuffer,

donor, FDH substrate.[1]
NAD+ (Free Acid) >95%Cofactor (Catalytic amount: 0.5–1.0 mM).
Enzyme 1: PheDH >50 U/mgBacillus badius or Thermoactinomyces intermedius.
Enzyme 2: FDH >10 U/mgCandida boidinii (commercially available).
Dithiothreitol (DTT) Ultra PureEnzyme stabilizer (prevents oxidation of Cys residues).
HCl (6M) & NaOH (5M) -pH adjustment.
Equipment
  • Thermostated reaction vessel (Glass or Stainless Steel) with overhead stirring.

  • pH Stat / Titrator (Critical for maintaining pH 8.5).

  • HPLC with C18 column (for conversion monitoring).

Experimental Protocols

Protocol A: Buffer & Substrate Preparation (The "Solubility" Step)

Rationale: Direct addition of PPA-Ca to water creates a slurry. Pre-solubilization in ammonium formate ensures kinetic availability.

  • Prepare Base Buffer (1.0 M Ammonium Formate):

    • Dissolve 63.06 g Ammonium Formate in 800 mL deionized water.

    • Add 1 mM DTT (0.15 g).

    • Adjust pH to 8.5 using

      
       (do not use NaOH yet to maximize ammonium pool).
      
    • Make up to 1 L.

  • Substrate Solution (Fed-Batch Feed):

    • Note: PPA-Ca has limited solubility (~20-50 mM). For high-titer synthesis, use a fed-batch approach or a suspension-to-solution conversion.[1]

    • Batch Mode: Suspend PPA-Ca directly in the buffer at 50 mM. It will dissolve as the reaction proceeds.

    • Fed-Batch Feed: Prepare a slurry of PPA-Ca (200 g/L) in water. Keep stirred.

Protocol B: Biocatalytic Synthesis (Batch Mode)

Target Concentration: 50 mM L-Phe | Scale: 100 mL

  • Setup: In a 250 mL vessel, add 90 mL of Ammonium Formate Buffer (1.0 M, pH 8.5) .

  • Substrate Addition: Add 1.0 g Phenylpyruvate Calcium (approx. 5 mmol). Stir at 200 RPM until mostly dissolved (solution may remain slightly hazy; this is acceptable).

  • Cofactor: Add NAD+ to a final concentration of 0.5 mM (33 mg).

  • Initiation:

    • Add PheDH (50 Units).

    • Add FDH (50 Units).

    • Ratio: A 1:1 unit ratio is standard; if PheDH is expensive, a 1:2 ratio (excess FDH) ensures NADH is never limiting.[1]

  • Incubation:

    • Temp: 30°C .

    • Agitation: 150-200 RPM (gentle).

    • Ventilation: Ensure the vessel is not gas-tight to allow

      
       escape.
      
  • Monitoring:

    • Check pH every 60 mins. If pH drops (due to ammonia consumption), adjust with 5M

      
      .[1]
      
    • Sample 100 µL every 2 hours for HPLC.

Protocol C: Downstream Processing (Purification)

Self-Validating Step: Separation based on Isoelectric Point (pI).[1]

  • Quenching: Stop reaction by filtering out the enzyme (ultrafiltration 10kDa cutoff) or heat inactivation (60°C for 10 min, if enzymes are not thermophilic).[1]

  • Precipitation of L-Phe:

    • The reaction mix is at pH 8.5 (L-Phe is soluble).

    • Slowly add 6M HCl to lower pH to 5.48 (the pI of L-Phenylalanine).

    • Cool to 4°C overnight.

  • Calcium Removal:

    • At pH 5.5, Calcium Formate remains highly soluble.[1]

    • L-Phenylalanine crystallizes out as a white solid.

  • Filtration: Filter the crystals. Wash with ice-cold water (minimal volume) to remove residual formate and calcium.

  • Drying: Vacuum dry at 50°C.

Analytical Methods

HPLC Method for Conversion Monitoring[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).[1]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate, pH 2.5.[1]

    • B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV at 210 nm (detects peptide bond/carboxyl) and 254 nm (phenyl ring).

  • Retention Times (Approx):

    • L-Phenylalanine: ~3.5 min.

    • Phenylpyruvate: ~8.0 min (elutes later due to higher hydrophobicity).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White precipitate forms immediately upon buffer addition. Calcium Phosphate or Carbonate formation.Do NOT use Phosphate buffer. Ensure water is degassed to remove dissolved

(which forms carbonates with Ca). Use Tris or Ammonium Formate only.
Reaction stalls at 50% conversion. Substrate inhibition or pH drift.PPA inhibits PheDH at >50mM. Switch to Fed-Batch dosing. Ensure ammonia is in excess (

> 200mM).
Low Enantiomeric Excess (<99%). Spontaneous transamination or contamination.PheDH is highly specific. Check enzyme source. Ensure no racemases are present in crude cell extracts.
Turbidity during reaction. Calcium Carbonate accumulation.The FDH reaction produces

. If pH is too high (>9.0),

is trapped as carbonate, precipitating with Calcium.[1] Maintain pH < 8.5 and ensure good venting.

References

  • Asano, Y., et al. (1987).[1] "A new D-stereospecific amino acid amidase from Ochrobactrum anthropi." (Context: Early work on PheDH isolation). Journal of Biological Chemistry. Link

  • Hummel, W., & Kula, M. R. (1989).[1] "Dehydrogenases for the synthesis of chiral compounds." European Journal of Biochemistry. (Foundational text on PheDH/FDH coupling). Link[1]

  • Tishkov, V. I., & Popov, V. O. (2006).[1] "Protein engineering of formate dehydrogenase." Biomolecular Engineering. (Details on FDH stability and regeneration). Link

  • Sigma-Aldrich. "Phenylalanine Dehydrogenase Assay Protocol." (Standard assay conditions). Link

  • IUPAC-NIST Solubility Database. "Solubility of Calcium Formate in Water." (Verification of Ca-Formate solubility). Link

Sources

Application Note: Mechanistic Profiling of Phenylpyruvate Calcium Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylpyruvate Calcium (Ca-PP) functions as a unique antioxidant through a non-enzymatic, stoichiometric oxidative decarboxylation mechanism, distinct from the electron-transfer mechanisms of classical phenolic antioxidants (e.g., Vitamin C, Resveratrol). While standard radical scavenging assays (DPPH/ABTS) are common, they often yield false negatives or underestimate the potency of


-keto acids like Ca-PP. This guide outlines a scientifically rigorous framework to evaluate Ca-PP, prioritizing specific Hydrogen Peroxide (

) scavenging assays over generic radical probes, and validating efficacy in a cellular cytoprotection model.

Mechanism of Action (MOA)

Unlike phenolic antioxidants that donate hydrogen atoms to neutralize free radicals, Phenylpyruvate (an


-keto acid) reacts directly with hydrogen peroxide. The nucleophilic attack of 

on the

-carbonyl carbon forms a transient hydroperoxide intermediate, which decarboxylates to yield phenylacetate, water, and carbon dioxide.[1]
Figure 1: Chemical Mechanism of Scavenging

G PP Phenylpyruvate (Ca-PP) Inter Intermediate (Hydroperoxy-hydroxypropanoate) PP->Inter + H₂O₂ (Nucleophilic Attack) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Inter PA Phenylacetate Inter->PA Decarboxylation Byprod H₂O + CO₂ Inter->Byprod

Caption: The non-enzymatic oxidative decarboxylation of Phenylpyruvate by Hydrogen Peroxide.

Material Handling & Stock Preparation[2]

Challenge: Calcium salts of organic acids often exhibit lower water solubility than their sodium counterparts or free acids. Solution: Use a chelation-compatible buffer or mild warming to ensure complete dissociation without degrading the


-keto group.
Protocol: 50 mM Stock Solution
  • Weighing: Weigh 18.3 mg of Phenylpyruvate Calcium (MW: ~366.38 g/mol for anhydrous) into a 1.5 mL microcentrifuge tube.

  • Solvent: Add 1.0 mL of PBS (pH 7.4) . Avoid unbuffered water, as the pH may drift, affecting stability.

  • Dissolution: Vortex vigorously for 60 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

    • Note: If the calcium salt remains stubborn, prepare the stock in 10% DMSO/90% PBS, but ensure the vehicle control in assays matches this concentration.

  • Filtration: Filter through a 0.22

    
    m PVDF syringe filter to remove micro-particulates that could interfere with optical density (OD) readings.
    
  • Storage: Use fresh.

    
    -keto acids can degrade (enolize/polymerize) upon prolonged storage in solution.
    

Primary Assay: H₂O₂ Scavenging (FOX Method)

Rationale: Direct UV measurement of


 (240 nm) is not recommended  for Ca-PP because the phenyl ring and keto group absorb strongly in the UV range (200–300 nm), causing high background interference. The Ferrous Oxidation-Xylenol Orange (FOX)  assay is superior as it detects residual 

colorimetrically at 560 nm, avoiding spectral overlap.
Reagents
  • FOX Reagent: 100

    
    M Xylenol Orange, 250 
    
    
    
    M Ammonium Ferrous Sulfate, 100 mM Sorbitol, 25 mM
    
    
    .
  • 
     Working Solution:  200 
    
    
    
    M in PBS (Freshly diluted).
Step-by-Step Protocol
  • Plate Setup: Use a clear 96-well plate.

  • Treatment:

    • Sample Wells: Add 50

      
      L of Ca-PP (diluted serially: 0.1 mM – 10 mM).
      
    • Control Wells (

      
       only):  50 
      
      
      
      L PBS + 50
      
      
      L
      
      
      .
    • Blank Wells: 100

      
      L PBS.
      
    • Sample Color Control: 50

      
      L Ca-PP + 50 
      
      
      
      L PBS (to subtract intrinsic compound color).
  • Reaction: Add 50

    
    L of 200 
    
    
    
    M
    
    
    to Sample Wells. Incubate at 37°C for 30 minutes .
  • Development: Add 100

    
    L of FOX Reagent to all wells.
    
  • Incubation: Incubate at room temperature for 20 minutes (protect from light).

  • Measurement: Read Absorbance at 560 nm .

Calculation


Secondary Assay: DPPH Radical Scavenging

Rationale: Use this as a negative control or to demonstrate specificity. Ca-PP lacks the phenolic hydroxyl groups required to stabilize the DPPH radical effectively. Low activity here, combined with high activity in the


 assay, confirms the specific "oxidative decarboxylation" mechanism.
Step-by-Step Protocol
  • Reagent: Prepare 0.2 mM DPPH in Methanol (protect from light).

  • Reaction: Mix 100

    
    L of Ca-PP (various concentrations) with 100 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Incubation: 30 minutes in the dark at Room Temperature.

  • Readout: Absorbance at 517 nm .

  • Expectation: Ca-PP will likely show

    
     mM (weak activity), whereas a positive control like Ascorbic Acid will show 
    
    
    
    M.

Tertiary Assay: Cellular Cytoprotection (Fibroblasts)

Rationale: Demonstrating that the chemical scavenging translates to biological protection is critical for drug development.

Experimental Workflow Diagram

Workflow Step1 Seed HDF/HaCaT Cells (10k cells/well) Step2 Pre-treatment (24h) Incubate with Ca-PP (0.1 - 5 mM) Step1->Step2 Step3 Oxidative Stress Induction Wash & Add H₂O₂ (500 µM) for 2h Step2->Step3 Step4 Viability Assay Add MTT or CCK-8 Reagent Step3->Step4 Step5 Read Absorbance Calculate % Protection Step4->Step5

Caption: Cytoprotection workflow for evaluating Ca-PP efficacy against oxidative stress.

Protocol
  • Cell Line: Human Dermal Fibroblasts (HDF) or HaCaT keratinocytes.

  • Seeding: 10,000 cells/well in DMEM + 10% FBS. Allow adherence for 24h.

  • Pre-treatment: Replace medium with serum-free DMEM containing Ca-PP (0.5, 1, 2.5, 5 mM). Incubate for 2-4 hours (or 24h for long-term uptake, though extracellular scavenging is faster).

  • Stress: Remove Ca-PP medium (to test intracellular protection) OR leave it (to test extracellular scavenging). Add

    
     to a final concentration of 500 
    
    
    
    M
    (titrate this for your specific cell line to achieve ~50% kill in control).
  • Incubation: 2 hours.

  • Viability: Wash cells with PBS. Add fresh medium + MTT (0.5 mg/mL). Incubate 3h. Dissolve formazan in DMSO. Read at 570 nm.

Data Analysis & Interpretation

AssayExpected Result for Ca-PPInterpretation

(FOX)
High Activity (

1-5 mM)
Confirms oxidative decarboxylation mechanism.
DPPH/ABTS Low/No ActivityConfirms Ca-PP is not a generic proton donor; high specificity.
Cell Viability Dose-dependent ProtectionConfirms biological relevance of the scavenging.

Statistical Note: All experiments should be performed in triplicate (


). Calculate 

using non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or equivalent.

References

  • N

    
    -Keto acids scavenge 
    
    
    
    in vitro and in vivo and reduce ischemic renal injury. American Journal of Physiology-Renal Physiology. Link
  • Desagher, S., et al. (1997). Pyruvate protects neurons against hydrogen peroxide-induced toxicity. The Journal of Neuroscience. Link

  • O'Donnell-Tormey, J., et al. (1987). Secretion of pyruvate. An antioxidant defense of mammalian cells.[2][3] Journal of Experimental Medicine. Link

  • Varma, S. D., et al. (1990). Oxidative damage to the lens in vitro: Prevention by pyruvate. Free Radical Research. Link

  • Long, L. H., & Halliwell, B. (2012). Artefacts in cell culture: Pyruvate as a scavenger of hydrogen peroxide generated by ascorbate or epigallocatechin gallate in cell culture media. Biochemical and Biophysical Research Communications. Link

Sources

Application Notes & Protocols: Isolation of Phenylpyruvic Acid from Fermentation Broths

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylpyruvic acid (PPA) is a pivotal α-keto acid with significant applications across the pharmaceutical, food, and chemical industries. It serves as a precursor for the synthesis of L-phenylalanine, a key component of the artificial sweetener aspartame, and is also used in the development of antidepressants and HIV protease inhibitors[1]. Furthermore, PPA is utilized as a flavor enhancer and in specialized diets for individuals with kidney disease to manage urea accumulation[2].

The production of PPA is increasingly shifting towards microbial fermentation, primarily through the deamination of L-phenylalanine by microorganisms such as Proteus vulgaris[2][3][4]. While fermentation offers a sustainable production route, the downstream processing—specifically the isolation and purification of PPA from the complex fermentation broth—presents a major challenge[5]. The broth is a complex mixture containing the target PPA, microbial cells, residual nutrients (sugars, yeast extract), salts, and other metabolic byproducts[6][7].

This guide provides a comprehensive overview of scientifically-grounded procedures for the effective isolation and purification of phenylpyruvic acid from fermentation broths. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Core Principles of PPA Isolation

The successful isolation of PPA hinges on a multi-step strategy designed to systematically remove impurities while maximizing the recovery of the target molecule. The physicochemical properties of PPA—an α-keto acid with a pKa of approximately 2.5[5] and a tendency to be unstable, particularly in solution[8]—dictate the choice of purification techniques. A typical isolation workflow involves several key stages, as illustrated below.

PPA Isolation Workflow Overview

PPA Isolation Workflow A Fermentation Broth B Step 1: Clarification (Cell & Debris Removal) A->B Centrifugation/ Filtration C Step 2: Primary Capture (Extraction or IEX) B->C Clarified Supernatant D Step 3: Purification (Chromatography/Crystallization) C->D Crude PPA Fraction E Step 4: Analysis & QC (HPLC, Purity Check) D->E Semi-Pure PPA F Purified PPA E->F Final Product LLE Workflow cluster_0 Aqueous Phase (pH < 2.0) cluster_1 Separation A Clarified Broth (PPA + Impurities) B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Shake & Separate B->C D Organic Phase (PPA) E Aqueous Phase (Salts, Sugars, etc.) F Combine & Evaporate Organic Phases D->F G Crude PPA Extract F->G IEX Workflow A 1. Equilibrate Column (Low Salt, pH 8.0) B 2. Load Sample (Clarified Broth, pH 8.0) A->B C PPA Binds (Other impurities flow through) B->C D 3. Wash Column (Low Salt, pH 8.0) C->D E 4. Elute with Salt Gradient (0 -> 1M NaCl) D->E F 5. Collect & Analyze Fractions E->F G Purified PPA Fractions F->G

Sources

Application Note: In-Situ Stabilization and Yield Enhancement of Phenylpyruvate via Calcium Concentration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Phenylpyruvate Calcium Concentration for Microbial Fermentation Content Type: Application Note & Protocol Guide Audience: Bioprocess Engineers, Fermentation Scientists, Drug Development Professionals

Abstract

Phenylpyruvate (PPA) is a critical alpha-keto acid precursor for L-phenylalanine biosynthesis and a high-value intermediate in the pharmaceutical industry. Its microbial production is frequently bottlenecked by two factors: product feedback inhibition on L-amino acid deaminase (L-AAD) and chemical instability (spontaneous decarboxylation to phenylacetaldehyde). This guide details a protocol for optimizing calcium ion (


) concentration in the fermentation matrix. By forming the sparingly soluble calcium phenylpyruvate salt in situ, researchers can drive reaction equilibrium forward, mitigate toxicity, and stabilize the keto-acid form. This protocol establishes the optimal molar ratio of calcium to substrate to maximize titer without compromising mass transfer.

Scientific Mechanism & Rationale

The Instability Challenge

Phenylpyruvate exists in a keto-enol equilibrium. In aqueous fermentation broth at neutral pH, it is susceptible to:

  • Spontaneous Decarboxylation: Oxidative degradation into benzaldehyde or phenylacetic acid.

  • Product Inhibition: High concentrations of soluble PPA competitively inhibit L-AAD, the enzyme responsible for converting L-Phenylalanine (L-Phe) to PPA.

The "Calcium Trap" Strategy

The introduction of calcium ions (typically via


 or 

) serves a dual purpose:
  • Thermodynamic Pull: Calcium phenylpyruvate has low solubility in water. By precipitating the product, the concentration of soluble PPA remains low, relieving feedback inhibition on the enzyme.

  • Structural Stabilization: The calcium salt stabilizes the molecule, preventing decarboxylation and allowing for accumulation of titers far exceeding the aqueous solubility limit of the free acid.

Pathway & Logic Diagram

The following diagram illustrates the enzymatic conversion and the physicochemical "trap" mechanism.

Phenylpyruvate_Mechanism Phe L-Phenylalanine (Substrate) PPA_Sol Phenylpyruvate (aq) (Unstable/Toxic) Phe->PPA_Sol Oxidative Deamination Enzyme L-Amino Acid Deaminase (L-AAD) PPA_Sol->Enzyme Feedback Inhibition PPA_Salt Ca-Phenylpyruvate (Precipitate/Stable) PPA_Sol->PPA_Salt + Ca++ (Crystallization) Degradation Phenylacetaldehyde (By-product) PPA_Sol->Degradation Spontaneous Decarboxylation Ca Calcium Source (CaCO3 / Ca(OH)2) Ca->PPA_Salt

Figure 1: The "Calcium Trap" mechanism. Precipitation drives the reaction forward (Le Chatelier’s principle) and prevents degradation/inhibition.

Experimental Protocol: Optimization of Calcium Concentration

This protocol uses a Fed-Batch approach. The core variable is the Ca:Phe Molar Ratio .

Materials & Equipment
  • Strain: Proteus vulgaris, E. coli (engineered with L-AAD), or Morganella morganii.

  • Bioreactor: 2L - 5L stirred tank reactor with pH/DO control.

  • Substrate: L-Phenylalanine (Industrial grade or >98%).

  • Calcium Source: Calcium Carbonate (

    
    , Precipitated Light) - Preferred for pH buffering; Calcium Hydroxide (
    
    
    
    ) - For stricter pH control.
  • Analytical: HPLC with C18 column; 2M HCl (for sample dissolution).

Pre-Culture Preparation
  • Inoculate 50 mL LB broth with a single colony. Incubate at 37°C, 200 rpm for 12 hours.

  • Transfer 5% (v/v) inoculum into seed medium (Glucose 20g/L, Yeast Extract 5g/L, Peptone 10g/L). Incubate until

    
    .
    
Fermentation & Calcium Optimization (DoE)

Objective: Determine the optimal Calcium-to-Substrate ratio. Excess calcium increases viscosity (rheological stress); insufficient calcium leads to product degradation.

Experimental Matrix: Run 4 parallel fermentations (or sequential batches) with the following Calcium loadings relative to the total L-Phe to be fed.

ConditionCa:Phe Molar RatioDescriptionExpected Outcome
Control 0:1pH controlled with NaOH onlyHigh inhibition, low yield.
Low Ca 0.4:1Stoichiometric deficitPartial precipitation; some degradation.
Stoichiometric 0.6:1Slight excess (Theoretical 0.5:1)Balanced precipitation.
High Ca 1.0:1Large excessHigh viscosity, potential mass transfer limits.

Step-by-Step Procedure:

  • Base Medium Loading: Fill reactor with minimal salt medium (e.g., M9) + 10 g/L Glucose + 2 g/L Yeast Extract.

  • Inoculation: Add seed culture (10% v/v).

  • Growth Phase: Run at 37°C, pH 7.0, DO > 30% until biomass reaches stationary phase (approx. 12-18 hours).

  • Biotransformation Phase (The Critical Step):

    • Cool reactor to 32°C (lower temperature aids stability).

    • Substrate Feed: Begin feeding L-Phenylalanine slurry (or powder addition) to maintain ~10-15 g/L concentration.

    • Calcium Addition Strategy:

      • For Control : Maintain pH 6.5-7.0 using 5M NaOH.

      • For Experimental Arms : Add

        
         powder concurrently with L-Phe addition based on the defined molar ratio.
        
      • Note:

        
         acts as a buffer. If pH drops below 6.0, supplement with minimal NaOH.
        
  • Sampling: Take 5 mL samples every 4 hours.

    • Crucial Step: You must dissolve the precipitate to measure total product. Mix 1 mL broth with 1 mL 2M HCl (or sufficient acid to reach pH < 2.0) to dissolve Ca-Phenylpyruvate back to free acid form before HPLC analysis.

Analytical Methods

HPLC Quantification of Phenylpyruvate

Because the product exists as a solid calcium salt in the reactor, supernatant analysis alone is invalid .

  • Sample Prep:

    • Take 1 mL whole broth (well mixed).

    • Add 1 mL 4M HCl. Vortex for 2 minutes until precipitate dissolves fully.

    • Centrifuge at 12,000 rpm for 5 mins.

    • Filter supernatant (0.22 µm).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) [30:70].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (peptide bond/carboxyl) and 280 nm (aromatic ring).

    • Retention Time: PPA typically elutes ~5-7 mins; L-Phe ~3-4 mins.

Data Interpretation & Troubleshooting

Optimization Workflow

Use the following logic to interpret your DoE results and refine the process.

Optimization_Logic Start Analyze Yield & Viscosity CheckYield Is Yield < 80%? Start->CheckYield CheckVisc Is Viscosity High? (DO Drop / Mixing Issues) CheckYield->CheckVisc No (Yield Good) Action1 Increase Ca:Phe Ratio (Target 0.6 - 0.7) CheckYield->Action1 Yes (Low Yield) Action2 Decrease Ca:Phe Ratio (Target 0.45 - 0.5) CheckVisc->Action2 Yes (Too Thick) Success Optimal Process Defined CheckVisc->Success No (Fluid OK) Action1->Start Action2->Start Action3 Optimize Aeration/Agitation Use Rushton Impellers

Figure 2: Decision matrix for tuning calcium concentration based on yield and rheology.

Common Issues
SymptomRoot CauseCorrective Action
Low Yield, Clear Broth Insufficient Calcium. Product is soluble and inhibiting enzyme.Increase

to 0.6:1 ratio.
High Yield, Reactor Stalling "Concrete" formation. Excess Calcium solidified the broth.Reduce

. Switch to continuous slurry feed rather than batch addition.
By-product (Benzaldehyde) smell Decarboxylation due to low pH or lack of stabilization.Ensure pH > 6.0. Verify Calcium is actually precipitating the product (check solubility product).

Downstream Recovery (Decalcification)

Once fermentation is complete, the Ca-PPA salt must be converted to the free acid or sodium salt for final purification.

  • Harvest: Centrifuge the broth. The product is in the pellet (solids), not the supernatant.

  • Wash: Wash pellet with ice-cold water to remove residual sugars/cells.

  • Acidification: Resuspend pellet in water. Slowly add

    
     to pH 2.0.
    
    • Reaction:

      
      
      
  • Filtration: Filter out the gypsum (

    
    ). The filtrate contains high-purity Phenylpyruvic acid.
    

References

  • Coban, H. B., & Demirci, A. (2014). Enhanced phenylpyruvic acid production with Proteus vulgaris by optimizing of the fermentation medium. Bioresources and Bioprocessing.[1][2] 3[1][4]

  • Xiong, T., et al. (2024).[1] Engineering Escherichia coli with a symbiotic plasmid for the production of phenylpyruvic acid. RSC Advances. 1

  • PubChem. (2025).[5] Calcium phenylpyruvate - Compound Summary. National Library of Medicine. 5[4]

  • Hou, X., et al. (2016). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli. PLOS ONE. 6[4]

  • Goss, S. L., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of Pharmacy and Pharmacology. 7[4]

Sources

Application Note: High-Yield Synthesis of Bioactive Heterocycles & Chiral Acids from Phenylpyruvic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpyruvic acid (PPA) is a versatile


-keto acid precursor used in the synthesis of phenylalanine analogs, quinoxaline antibiotics, and chiral 

-hydroxy acids. However, the free acid form of PPA is notoriously unstable, prone to oxidative decarboxylation and keto-enol polymerization upon storage. Consequently, it is commercially supplied as the stable Phenylpyruvic Acid Calcium Salt (PPA-Ca) .

This Application Note provides a definitive technical guide for researchers to effectively utilize PPA-Ca. Unlike standard protocols that assume the presence of the free acid, this guide addresses the critical "activation" step required to solubilize and react the calcium salt. We present three distinct synthetic workflows:

  • Heterocyclization: Synthesis of antimicrobial quinoxaline scaffolds.

  • Marine-Inspired Functionalization: Synthesis of oximino-derivatives.

  • Asymmetric Biotransformation: Green synthesis of chiral phenyllactic acid.

Pre-Processing: The "Calcium Lock" Activation Protocol

Challenge: PPA-Ca is sparingly soluble in water and organic solvents. Direct addition to reaction mixtures often leads to heterogeneous slurries with poor conversion rates. Solution: A controlled acidolytic release (In-Situ or Pre-Extraction) is required to break the ionic lattice and liberate the reactive


-keto acid.
Protocol A: Quantitative Free Acid Isolation (For sensitive catalysts)

Use this method when the subsequent reaction (e.g., enzymatic reduction) is sensitive to calcium ions or low pH.

  • Suspension: Suspend 10.0 g (approx. 27 mmol) of PPA-Ca in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 60 mL of 1M HCl dropwise under vigorous stirring at 0°C.

    • Mechanistic Insight: Low temperature prevents the spontaneous decarboxylation of the liberated free acid to phenylacetaldehyde.

  • Phase Separation: Transfer to a separatory funnel. The solid will dissolve as PPA partitions into the organic phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Storage: Use immediately. The resulting yellow oil/solid is the reactive free acid.

Protocol B: In-Situ Activation (For robust organic synthesis)

Use this method for condensation reactions (e.g., Quinoxaline synthesis) where acidic media promotes the reaction.

  • Method: Suspend PPA-Ca directly in glacial acetic acid (AcOH). The solvent acts as both the proton source and the reaction medium, shifting the equilibrium toward the free acid as it is consumed by the reagents.

Application I: Synthesis of Novel Quinoxaline Scaffolds

Target: 3-Benzylquinoxalin-2(1H)-one derivatives. Relevance: Quinoxalines are "privileged structures" in medicinal chemistry, exhibiting broad-spectrum antimicrobial and anticancer activity [1]. Mechanism: Condensation of the activated


-keto moiety with 1,2-diamines.
Experimental Workflow

Reagents:

  • PPA-Ca (1.0 eq)

  • 1,2-Phenylenediamine (1.1 eq) (Substituted diamines can be used for diversity)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend PPA-Ca (3.66 g, 10 mmol) in Glacial Acetic Acid (30 mL) .

  • Activation: Stir at room temperature for 15 minutes. The suspension will thin as the calcium salt exchanges with acetate, liberating phenylpyruvic acid in situ.

  • Addition: Add o-phenylenediamine (1.2 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The ketone spot will disappear, and a fluorescent quinoxaline spot will appear.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g).

  • Isolation: The product precipitates as a solid.[1] Filter the precipitate and wash copiously with water to remove calcium acetate and excess acid.

  • Purification: Recrystallize from Ethanol/DMF.

Data Summary:

Compound Yield (%) Mp (°C) Appearance

| 3-benzylquinoxalin-2(1H)-one | 85-92% | 250-252 | Pale yellow needles |

Visualization: Reaction Mechanism

The following diagram illustrates the acid-catalyzed condensation pathway.

QuinoxalineSynthesis PPA_Ca PPA Calcium Salt (Stable Precursor) FreeAcid Free Phenylpyruvic Acid (Reactive Intermediate) PPA_Ca->FreeAcid AcOH (In-situ Activation) Imine Schiff Base Intermediate FreeAcid->Imine + Diamine (-H2O) Diamine 1,2-Phenylenediamine Diamine->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Acid Catalysis Product 3-Benzylquinoxalinone (Final Scaffold) Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the conversion of PPA-Ca to Quinoxaline scaffolds via in-situ acidolysis.

Application II: Marine-Inspired Oximino-Derivatives

Target: (E/Z)-3-phenyl-2-(hydroxyimino)propanoic acid. Relevance: Brominated oxime derivatives of phenylpyruvate are potent bioactive metabolites found in marine sponges (Verongida), known for antifouling and cytotoxic properties [2].

Experimental Protocol
  • Solubilization: Dissolve Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in water.

  • Substrate Addition: Add PPA-Ca (1.0 eq) to the aqueous hydroxylamine solution.

    • Note: Unlike the quinoxaline synthesis, this reaction proceeds well in aqueous buffer. The NaOAc buffers the HCl released from hydroxylamine, and the calcium precipitates as Calcium Phosphate or remains soluble depending on the buffer used.

  • Reaction: Stir at ambient temperature for 12 hours.

  • Extraction: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

  • Result: The product is obtained as a mixture of E/Z isomers, which can be separated by column chromatography if necessary.

Application III: Asymmetric Biotransformation (Green Chemistry)

Target: (S)-Phenyllactic Acid (PLA). Relevance: PLA is a broad-spectrum antimicrobial compound produced by Lactic Acid Bacteria (LAB).[2] It is a high-value chiral building block [3]. Innovation: Using whole-cell biocatalysis to bypass the instability of free PPA.

Protocol: Whole-Cell Reduction
  • Biocatalyst Prep: Cultivate Lactobacillus plantarum or Bacillus coagulans (high LDH activity strains) in MRS broth. Harvest cells by centrifugation.[3]

  • Buffer System: Resuspend cells in Phosphate Buffer (PBS, pH 6.5) containing 2% Glucose (cofactor regeneration source).

  • Substrate Feeding: Add PPA-Ca directly to the cell suspension (Final conc: 20 mM).

    • Expert Tip: PPA-Ca acts as a "slow-release" substrate. As the cells consume the dissolved fraction, more salt dissolves, preventing substrate inhibition often seen with high concentrations of free acid.

  • Incubation: Incubate at 30–37°C with gentle shaking for 24 hours.

  • Analysis: Centrifuge cells. Analyze supernatant via HPLC (C18 column, MeOH:H2O mobile phase).

Visualization: Biocatalytic Workflow

Biotransformation Start PPA Calcium Salt (Solid Suspension) Dissolution Equilibrium Dissolution (Slow Release) Start->Dissolution Aqueous Buffer Cell Whole Cell Biocatalyst (L. plantarum / NADH) Dissolution->Cell Transport Enzyme Lactate Dehydrogenase (LDH) Cell->Enzyme Internalization Product (S)-Phenyllactic Acid (Chiral Antimicrobial) Enzyme->Product Asymmetric Reduction (NADH -> NAD+) Product->Cell Excretion

Figure 2: Whole-cell bioconversion of PPA-Ca utilizing the salt's solubility profile to prevent substrate inhibition.

Analytical Validation

To confirm the identity of derivatives synthesized from PPA-Ca, the following HPLC parameters are recommended:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).

  • Reference Retention: PPA (Free Acid) elutes earlier than its ester or quinoxaline derivatives due to high polarity.

References

  • N.A. (2024).[4] Phenylpyruvic acid – preparation and application. Georganics.

  • M. A. El-Gendy et al. (2025). The Chemistry of Phenylpyruvic Acid Oxime, Bioactive Substances from Marine Origin. ResearchGate.

  • Y. Hou et al. (2016).[5] Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells. PLoS ONE.

  • H. M. Refaat et al. (2004). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI.[4]

  • BOC Sciences. (2024). Phenylpyruvic acid calcium salt Product Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Phenylpyruvic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Solubility of Phenylpyruvic Acid Calcium Salt (Neutral pH) Ticket ID: PPA-CA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Calcium Trap"

Welcome to the technical support center. You are likely facing a common thermodynamic bottleneck: Lattice Energy vs. Solvation Energy .

Phenylpyruvic acid (PPA) is unstable as a free acid due to rapid oxidative degradation and keto-enol tautomerization. Consequently, it is commercially supplied as a Calcium Salt (Calcium Phenylpyruvate) to ensure solid-state stability. However, this stability becomes a liability during formulation. Calcium salts of lipophilic carboxylic acids often exhibit poor aqueous solubility at neutral pH because the divalent calcium ion (


) forms a tight crystal lattice that water molecules struggle to disrupt.

This guide provides three validated workflows to solubilize PPA-Ca at neutral pH (6.5–7.5) while preserving its chemical integrity.[1]

Module 1: The Chelation Strategy (Anion Exchange)

Best for: High-concentration stock solutions (>10 mM) where buffer composition is flexible.

The Mechanism

Direct dissolution in water fails because the solubility product (


) of Ca-PPA is low. To dissolve the salt, we must drive the equilibrium to the right by removing free 

ions from the solution. We achieve this using a chelating agent (Citrate or EDTA) that has a higher affinity for calcium than PPA does.
Visualizing the Pathway

ChelationStrategy SolidSalt Solid Ca(PPA)2 (Precipitate) DissolvedIons Dissolved Ions (Ca++  +  2 PPA-) SolidSalt->DissolvedIons Slow Equilibrium DissolvedIons->SolidSalt Precipitation Complex Soluble Ca-Chelate (Sequestered Ca++) DissolvedIons->Complex + Chelator (High Affinity) FreePPA Free PPA Anion (Highly Soluble) DissolvedIons->FreePPA Released Chelator Chelating Agent (Na-Citrate / EDTA)

Figure 1: Chelation Strategy. By sequestering calcium ions into a soluble complex, the dissolution equilibrium is permanently shifted to the right, releasing the soluble PPA anion.

Protocol: Citrate-Buffered Solubilization

Reagents: Sodium Citrate Dihydrate, PBS (pH 7.4).

  • Calculate Stoichiometry: You need a molar excess of citrate to calcium. Since Calcium Phenylpyruvate is

    
    , there is 1 mole of Ca per mole of salt. Use a 1.5x molar excess  of Sodium Citrate relative to the calcium content.
    
  • Preparation:

    • Dissolve Sodium Citrate in PBS (pH 7.4) first.

    • Add the Calcium Phenylpyruvate solid to this citrate-rich buffer.

  • Incubation: Vortex for 60 seconds, then sonicate at 30-35°C for 10 minutes.

  • Observation: The solution should clarify as Calcium Citrate (soluble complex) forms and PPA anions are released.

Why this works: Citrate acts as a "calcium sink," effectively stripping the calcium from the PPA salt [1].

Module 2: Supramolecular Complexation (Cyclodextrins)

Best for: Protecting PPA from oxidation and enhancing solubility without aggressive chelators.

The Mechanism

PPA contains a hydrophobic phenyl ring. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a hydrophobic cavity that encapsulates this ring, while its hydrophilic exterior interacts with water. This increases the apparent solubility of the PPA molecule regardless of the calcium counter-ion.
Protocol: Phase Solubility Method

Reagents: HP-


-CD (pharmaceutical grade), Degassed Water.
  • Stock Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in degassed water or PBS.
    
  • Addition: Add PPA-Ca in excess of its intrinsic solubility.

  • Equilibration: Shake at room temperature for 2-4 hours. The cyclodextrin will encapsulate the phenyl moiety, pulling the molecule into the solution phase [2].

  • Filtration: Filter through a 0.22

    
     PVDF filter to remove undissolved excess.
    

Data: Expected Solubility Enhancement

Solvent SystemSolubility (mg/mL)Stability (24h)
Water (pH 7.0)< 1.0 (Poor)Low (Oxidation risk)
PBS + 50mM Na-Citrate ~15 - 25 High
20% HP-

-CD
~10 - 15 Very High
5% DMSO (Cosolvent)~5.0Medium

Module 3: Stability & Handling (The "Hidden Killer")

Critical Warning: PPA is susceptible to oxidative decarboxylation and keto-enol tautomerization. A solution that turns yellow/brown indicates degradation.

Workflow for Stability Preservation

StabilityWorkflow Step1 1. Degas Solvent (Argon/N2 Purge 15 min) Step2 2. Add Antioxidant (Ascorbic Acid 0.1% or EDTA) Step1->Step2 Step3 3. Dissolve PPA-Ca (Protect from Light) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PES/PVDF) Step3->Step4

Figure 2: Stability Workflow. Essential steps to prevent oxidative degradation during solubilization.

Troubleshooting & FAQs

Q1: The solution was clear, but precipitated after 1 hour. Why?

Diagnosis: You likely created a supersaturated solution that nucleated over time, or the pH drifted. Fix:

  • Check pH: If pH dropped < 6.0, the free acid form (PPA-H) may precipitate. Re-adjust to pH 7.2–7.4.

  • Check Calcium Load: If using the Chelation Strategy, ensure your Citrate:Ca molar ratio is at least 1.5:1. If free calcium ions re-equilibrate, the salt precipitates.

Q2: Can I use DMSO instead of Citrate or Cyclodextrins?

Answer: Yes, but with caveats. PPA is soluble in DMSO [3].[2] However, when you dilute a DMSO stock into aqueous media (e.g., cell culture), the "calcium trap" returns, and the salt may crash out immediately ("solvent shock"). Recommendation: If using DMSO, keep the final aqueous concentration < 1% and ensure the aqueous phase contains PBS (phosphate helps buffer, though excess phosphate can precipitate Ca-Phosphate; Citrate buffer is safer ).

Q3: My solution turned yellow overnight. Is it still usable?

Answer: No. Yellowing indicates the formation of oxidation byproducts (polymerized species or benzaldehyde derivatives). Prevention: Always prepare fresh. If storage is required, freeze at -20°C and always use degassed buffers.

References

  • National Institutes of Health (NIH) - PubChem. Calcium Phenylpyruvate Compound Summary. (Accessed 2026). [Link]

  • Kfoury, M., et al. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein J. Org. Chem. 2014, 10, 2322–2331. [Link]

  • Barbaro, E., et al. Solubility of Calcium Salts of Carboxylic Acids in Neutral pH Environments. (General Chemical Principle Reference). [Link]

Sources

Troubleshooting keto-enol tautomerization interference in phenylpyruvate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PPA-TAUT-001

Topic: Troubleshooting Keto-Enol Tautomerization Interference in Phenylpyruvate (PPA) Analysis Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The "Ghost Peak" Phenomenon

The Issue: Phenylpyruvate (PPA) is an


-keto acid that exists in a dynamic equilibrium between its keto  and enol  forms. In aqueous biological matrices (blood/urine), the keto form dominates. However, during HPLC/LC-MS analysis—particularly when using organic solvents like methanol or acetonitrile—the enol form becomes thermodynamically accessible.

The Symptom: This equilibrium shift often occurs on the timescale of the chromatographic run, resulting in:

  • Split Peaks: Two distinct peaks for the same mass (one keto, one enol).

  • Peak Broadening/Tailing: A "saddle" or plateau between peaks caused by interconversion during separation.

  • Quantification Errors: Integration software fails to account for the second peak, or the detector response (ionization efficiency in MS, extinction coefficient in UV) differs between tautomers.

Diagnostic: Is Tautomerization Your Problem?

Before altering your method, confirm the diagnosis using this Q&A matrix.

SymptomProbability of TautomerismConfirmation Test
Double Peaks (Resolution > 1.5) High Inject the sample at two drastically different temperatures (e.g., 10°C vs 50°C). If the ratio or shape changes, it is dynamic tautomerism.
Broad, Tailing Peak Medium Lower the flow rate by 50%. If the peak shape worsens (more time for interconversion), it is likely tautomerism.
Non-linear Calibration Low Check for dimerization or solubility issues. Tautomerism usually affects linearity only if the peaks are integrated separately.
Ghost Peak in Blank Zero This is carryover or contamination, not tautomerism.

Solution Protocols

Strategy A: Chemical Derivatization (The Gold Standard)

Best for: LC-MS/MS, High Sensitivity, Complex Matrices (Plasma/Urine). Mechanism: Reagents like o-phenylenediamine (OPD) react selectively with the


-keto group to form a stable quinoxalinone derivative. This chemically "locks" the molecule, preventing tautomerization.
Protocol: OPD Derivatization for PPA

Note: This reaction stabilizes PPA as 3-benzylquinoxalin-2(1H)-one.

Reagents:

  • OPD Solution: 10 mg/mL o-phenylenediamine in 1M HCl (Prepare fresh; light sensitive).

  • Stop Solution: 4M Ammonium Acetate (if pH neutralization is required for column).

Workflow:

  • Sample Prep: Aliquot 100

    
    L of biological sample (or standard).
    
  • Acidification: Add 50

    
    L of 1M HCl (Acidic pH catalyzes the condensation).
    
  • Derivatization: Add 50

    
    L of OPD Solution.
    
  • Incubation: Vortex and heat at 60°C for 20 minutes (or 2 hours at Room Temp in dark).

  • Quench/Dilute: Dilute with mobile phase (e.g., 0.1% Formic Acid in Water) to match initial gradient conditions.

  • Analysis: Inject onto C18 column.[1] Detect via MS (MRM mode) or UV (338 nm).

Why this works: The quinoxaline ring is aromatic and extremely stable. It eliminates the


-keto proton responsible for tautomerization.
Strategy B: Environmental Control (The Workaround)

Best for: Preparative HPLC, UV detection, or when derivatization is forbidden. Mechanism: Forcing the equilibrium to one side or stabilizing a specific form using mobile phase additives.

Option B1: Borate Complexation (UV Only - NOT for MS)

Borate forms a cyclic complex with the enol form of


-keto acids, stabilizing it and sharpening the peak.
  • Mobile Phase A: 50 mM Borate Buffer (pH 8.0 - 9.0).

  • Warning: Non-volatile buffers like borate will clog mass spectrometer sources . Use only for UV/PDA detectors.

Option B2: Acidic Suppression (LC-MS Compatible)

High acidity suppresses enolization for some keto acids, favoring the keto form.

  • Mobile Phase: 0.5% Formic Acid or 0.1% Trifluoroacetic acid (TFA).

  • Note: Standard 0.1% Formic Acid is often insufficient to fully suppress PPA enolization in high-% organic gradients.

Visualizing the Mechanism & Workflow

Figure 1: The Tautomerization Trap & Derivatization Fix

Caption: PPA exists in equilibrium (Keto/Enol).[2] OPD derivatization locks PPA into a stable Quinoxalinone, enabling accurate quantification.

PPA_Mechanism cluster_0 Problem: Dynamic Equilibrium Keto PPA (Keto Form) Dominant in Water Transition Transition State (H-shift) Keto->Transition Slow in Acid Quinox Stable Derivative: 3-benzylquinoxalin-2(1H)-one Keto->Quinox + OPD / H+ / Heat Enol PPA (Enol Form) Stabilized in MeOH/ACN Enol->Transition Fast in Base Transition->Keto Transition->Enol OPD Reagent: o-Phenylenediamine OPD->Quinox

Figure 2: Troubleshooting Decision Tree

Caption: Select the optimal workflow based on your detector type and sensitivity requirements.

Decision_Tree Start Start: Split/Broad PPA Peaks Detector Which Detector? Start->Detector MS Mass Spec (LC-MS/MS) Detector->MS UV UV / PDA Detector->UV Quant Strict Quantification? MS->Quant Deriv Protocol A: OPD Derivatization (Recommended) UV->Deriv High Sensitivity Borate Protocol B1: Borate Buffer (pH 8-9) (Stabilizes Enol) UV->Borate Simple Setup Quant->Deriv Yes (Bioanalysis) Acid Protocol B2: High Acid Mobile Phase (0.5% Formic) Quant->Acid No (Qualitative)

Frequently Asked Questions (FAQ)

Q: Can I just sum the areas of the two peaks? A: In theory, yes, but it is risky. The two forms may have different ionization efficiencies (in MS) or extinction coefficients (in UV). Furthermore, the "valley" between the peaks represents mass that is not being integrated, leading to underestimation of the concentration.

Q: Why does the split peak disappear when I switch from Methanol to Water? A: The keto form is highly favored in water. Organic solvents like Methanol and Acetonitrile lower the dielectric constant and can form hydrogen bonds that stabilize the enol form. Unfortunately, you need organic solvent for reverse-phase retention.

Q: Is the OPD derivative stable? A: Yes. Unlike the parent PPA, the quinoxalinone derivative is stable at room temperature for at least 24-48 hours in the autosampler, making it ideal for large batch runs.

Q: My LC-MS pressure is increasing after using OPD. Why? A: OPD is a diamine and can polymerize if left in light or heat for too long. Ensure you are filtering your derivatized samples (0.2


m) before injection and using a fresh OPD stock solution daily.

References

  • Keto-Enol Mechanism: Electrochemical study on the keto-enol tautomerization of p-hydroxyphenylpyruvic acid in aqueous solution. (2003).[3] PubMed. Link

  • Derivatization Reagent: Application of o-phenylenediamine as a fluorogenic substrate. (ResearchGate).[4][5][6] Link

  • Borate Stabilization: Borate Buffer as a Key Player in Cu-Based Homogeneous Electrocatalytic Water Oxidation (Discusses borate-enol interaction). (2019). NIH. Link

  • LC-MS Method Validation: LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate (Includes phenyl-derivative analysis protocols). (2021).[7] NIH. Link

  • General Tautomer Troubleshooting: HPLC Troubleshooting Guide - Peak Splitting. Sigma-Aldrich/Merck. Link

Sources

Minimizing calcium precipitation when using phenylpyruvate salt in phosphate buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Calcium Precipitation in Phenylpyruvate/Phosphate Systems Document ID: TS-PPYR-001 Last Updated: 2026-02-22 Audience: Research Scientists, Formulation Chemists, Drug Discovery Teams

The Core Conflict: Root Cause Analysis

The "Cloudy Solution" Phenomenon

Users frequently report that dissolving Calcium Phenylpyruvate (the most common commercial solid form) in Phosphate Buffered Saline (PBS) results in an immediate, milky white precipitate.

The Diagnosis: This is not phenylpyruvate precipitation. It is a classic inorganic incompatibility. You are inadvertently synthesizing Calcium Phosphate , a bone-mineral precursor with extremely low solubility.

The Mechanism[1][2][3]
  • Source: Commercial phenylpyruvate is often supplied as a calcium salt (

    
    ) to improve shelf-life stability and prevent oxidation of the 
    
    
    
    -keto group.
  • Trigger: When mixed with PBS, the Calcium ions (

    
    ) dissociate and collide with Phosphate ions (
    
    
    
    ).
  • Threshold: The Solubility Product Constant (

    
    ) of Tricalcium Phosphate (
    
    
    
    ) is approximately
    
    
    at 25°C. Even millimolar concentrations of Calcium in PBS exceed this limit instantly.

Reaction Equation:



Troubleshooting Protocols

Protocol A: The "Buffer Swap" (Recommended)

Context: If your experimental design does not strictly require phosphate anions (e.g., for specific enzymatic inhibition), this is the most robust solution.

Methodology: Replace PBS with a Good's Buffer that lacks phosphate and has a low affinity for calcium chelation.

Buffer CandidateRecommended pH RangeCalcium CompatibilityNotes
HEPES 6.8 – 8.2HighExcellent for cell culture; minimal metal binding.
MOPS 6.5 – 7.9HighStructurally similar to HEPES; very stable.
Tris-HCl 7.0 – 9.0ModerateCan permeate membranes; temperature-sensitive pH.

Step-by-Step:

  • Prepare 50 mM HEPES buffered saline (HBS) at pH 7.4.

  • Dissolve Calcium Phenylpyruvate directly into HBS.

  • Sterile filter (0.22 µm) if used for cell culture.

Protocol B: The "Salt Exchange" (Chemical Conversion)

Context: If you must use PBS (e.g., mimicking physiological phosphate levels) and only have the Calcium salt of phenylpyruvate available, you must chemically remove the calcium before adding it to your buffer.

Principle: We utilize Sodium Carbonate (


)  to precipitate the calcium as Calcium Carbonate (chalk), which is insoluble at high pH, leaving Sodium Phenylpyruvate in solution.

Reagents Required:

  • Calcium Phenylpyruvate (Solid)

  • Sodium Carbonate (

    
    )
    
  • Deionized Water (

    
    )
    
  • 0.22 µm Syringe Filter or Centrifuge

Workflow:

  • Stoichiometric Calculation:

    • Calculate moles of Calcium Phenylpyruvate.

    • Prepare a 1.1x molar equivalent of Sodium Carbonate.

  • Dissociation & Precipitation:

    • Dissolve the

      
       in a minimal volume of 
      
      
      
      (e.g., 10 mL).
    • Add the Calcium Phenylpyruvate solid to this solution.

    • Observation: The solution will remain cloudy, but the precipitate is changing from Ca-Phenylpyruvate to

      
      .
      
  • Reaction Drive:

    • Stir vigorously for 30–60 minutes.

    • Optional: Heating to 60°C accelerates this exchange (US Patent 4912255A).

  • Separation:

    • Centrifuge at 4,000 x g for 10 minutes OR filter through a 0.22 µm membrane.

    • Supernatant: Contains Sodium Phenylpyruvate .

    • Pellet: Contains Calcium Carbonate (Discard).[1]

  • Final Formulation:

    • Add the clarified supernatant to your Phosphate Buffer.

    • Note: Check pH, as residual carbonate may raise alkalinity. Adjust with HCl if necessary.

Visualizing the Logic

Figure 1: The Precipitation Mechanism

This diagram illustrates the molecular collision leading to the "milky" failure mode.

PrecipitationMechanism cluster_inputs Input Components CaPP Ca-Phenylpyruvate (Solid) Ca_Ion Ca²⁺ Released CaPP->Ca_Ion PP_Ion Phenylpyruvate Anion ( biologically active ) CaPP->PP_Ion PBS Phosphate Buffer (Liquid) PO4_Ion PO₄³⁻ Present PBS->PO4_Ion Collision Ionic Collision (Ksp Threshold Exceeded) Ca_Ion->Collision PO4_Ion->Collision Precipitate Ca₃(PO₄)₂ (Insoluble Solid) PP_Ion->Precipitate Trapped in matrix? Collision->Precipitate Rapid Nucleation

Caption: Figure 1. Mechanism of failure. Dissociation of the calcium salt in phosphate media triggers immediate formation of insoluble calcium phosphate, potentially sequestering the active phenylpyruvate.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Need Phenylpyruvate Solution Q1 Is Phosphate Buffer (PBS) Strictly Required? Start->Q1 Sol_HEPES SOLUTION A: Switch to HEPES/MOPS Q1->Sol_HEPES No Q2 Do you have Na-Phenylpyruvate? Q1->Q2 Yes Action_HEPES Dissolve Ca-Phenylpyruvate directly in HEPES Sol_HEPES->Action_HEPES Sol_Direct Dissolve directly into PBS Q2->Sol_Direct Yes Sol_Exchange SOLUTION B: Salt Exchange Protocol Q2->Sol_Exchange No (Only Ca-Salt) Step1 React Ca-Salt with Na₂CO₃ Sol_Exchange->Step1 Step2 Filter out CaCO₃ precipitate Step1->Step2 Step3 Add Supernatant to PBS Step2->Step3

Caption: Figure 2. Decision matrix for selecting the correct solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: Can I just add EDTA to the PBS to prevent precipitation? A: Technically, yes, but proceed with caution. EDTA will chelate the calcium, preventing phosphate precipitation. However, EDTA is a potent biology-altering agent that strips metals from metalloproteins and can detach cells from culture plates. If your experiment is sensitive to divalent cations (


, 

), EDTA will introduce a confounding variable.

Q: Why is Phenylpyruvate sold as a Calcium salt if it's so troublesome? A: Stability. The free acid form of phenylpyruvic acid is unstable and prone to oxidation and polymerization. The sodium salt is hygroscopic (absorbs water from air) and degrades faster. The calcium salt is a stable, non-hygroscopic solid that allows for long-term storage on the shelf.

Q: My solution turned yellow after a few hours. Is this related to the calcium? A: No. This indicates oxidation or tautomerization of the phenylpyruvate itself. Phenylpyruvate exists in equilibrium between keto and enol forms. In alkaline solutions (like the


 exchange step), the enol form is favored and can oxidize to form colored byproducts.
  • Fix: Prepare solutions fresh, keep on ice, and protect from light.

Q: Can I autoclave the Calcium Phenylpyruvate solution? A: No. Phenylpyruvate is heat-labile (sensitive to heat). Autoclaving will degrade the molecule. Always use sterile filtration (0.22 µm PES or PVDF membranes) for sterilization.

References

  • Chow, L. C. (2001). "Solubility of Calcium Phosphates." Monographs in Oral Science, 18, 94-111. (Definitive source on Ksp values and pH dependence).

  • Mullins, J. et al. (1990). "Process for preparing sodium phenylpyruvate from calcium phenylpyruvate." U.S. Patent 4,912,255. (The industrial standard for the salt-exchange protocol).

  • Sigma-Aldrich Technical Support. "Product Information: Phenylpyruvic acid calcium salt." (Stability data regarding salt forms).

  • Thermo Fisher Scientific. "Calcium Phosphate Transfection Kit - Troubleshooting." (General principles of Ca-Phosphate interactions in culture media).

Sources

Resolving peak tailing issues in HPLC analysis of phenylpyruvate calcium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Document ID: TS-HPLC-PPA-001 Status: Active Guide

Executive Summary: The Chemistry of the Problem

Analyzing Phenylpyruvate Calcium (Calcium 2-oxo-3-phenylpropionate) presents a "perfect storm" of chromatographic challenges. You are not merely separating a standard organic molecule; you are dealing with a labile


-keto acid salt prone to three distinct tailing mechanisms:
  • Keto-Enol Tautomerism: Phenylpyruvate exists in a dynamic equilibrium between its keto and enol forms.[1] If the interconversion rate (

    
    ) is similar to the chromatographic timescale, the peak will broaden, tail, or even split (the "saddle effect").
    
  • Calcium-Silanol Interaction: The calcium cation (

    
    ) can interact with ionized silanols (
    
    
    
    ) on the column stationary phase, acting as a secondary retention mechanism. Furthermore,
    
    
    poses a precipitation risk if phosphate buffers are used incorrectly.
  • Metal Chelation: As an

    
    -keto acid, phenylpyruvate is a bidentate ligand capable of chelating trace metals (Fe, Al) in the stainless steel frits or silica matrix, leading to severe tailing.
    

This guide provides the protocols to isolate and resolve these specific issues.

Quick Triage: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your peak tailing.

TroubleshootingFlow Figure 1: Diagnostic Logic for Phenylpyruvate Tailing Start START: Peak Tailing Observed CheckSplit Is the peak splitting or showing a 'shoulder'? Start->CheckSplit CheckpH Is Mobile Phase pH > 3.0? CheckSplit->CheckpH No (Classic Tail) CheckTemp Is Column Temp < 30°C? CheckSplit->CheckTemp Yes (Shoulder) IssueIon ISSUE: Mixed Ionization ACTION: Lower pH to < 2.5 CheckpH->IssueIon Yes IssueMetal ISSUE: Metal Chelation / Silanol ACTION: Add EDTA or Change Column CheckpH->IssueMetal No (pH is Low) IssueTaut ISSUE: Keto-Enol Tautomerism ACTION: Increase Temp / Lower pH CheckTemp->IssueTaut Yes CheckTemp->IssueIon No (Temp is High)

Figure 1: Logic flow to differentiate between kinetic tautomerism and thermodynamic adsorption issues.

Critical Troubleshooting Modules

Module A: The Keto-Enol Tautomerism Fix

Symptom: Broad peaks with a "saddle" or distinct shoulder, often mistaken for impurity co-elution.

The Science: Phenylpyruvic acid (PPA) tautomerizes.[1][2] In aqueous solution, the keto form dominates.[3] In organic solvents (and on the hydrophobic C18 surface), the enol form is stabilized.

  • Low Temperature: The interconversion is slow. You might see two distinct peaks (split).[4][5]

  • Medium Temperature: The interconversion rate matches the flow rate. The peak bridges, causing massive broadening and tailing.

  • High Temperature: The interconversion is fast relative to separation. The peaks merge into a single, sharper average peak.

Protocol: Thermal & pH Drive

  • Set Column Oven: Increase temperature to 40°C – 50°C . This accelerates the kinetics, merging the forms into one sharp peak.

  • Acidify Mobile Phase: Ensure pH is ≤ 2.5 . Acidic conditions catalyze the tautomerization, further sharpening the peak.

Module B: The Calcium & Solubility Protocol

Symptom: Increasing backpressure, "ghost" peaks, or tailing that worsens over sequential injections.

The Science: You are analyzing a Calcium salt.

  • The Phosphate Trap: If you use a Phosphate Buffer (pH 2.[6]5) with high organic content (>50% MeOH/ACN), Calcium Phosphate can precipitate inside the column pores or frits.

  • Sample State: Injecting the salt form directly can lead to on-column dissociation issues.

Protocol: Sample Preparation & Mobile Phase

  • Step 1: Acidify the Sample. Do not dissolve the standard in pure water or methanol. Dissolve in 0.1% Formic Acid or 0.1% TFA .

    • Why? This converts Calcium Phenylpyruvate

      
       Phenylpyruvic Acid + 
      
      
      
      (free). The
      
      
      elutes in the void volume, while the PPA is retained.
  • Step 2: Mobile Phase Selection.

    • Preferred: 0.1% Trifluoroacetic Acid (TFA) in Water / ACN. (TFA suppresses silanols and avoids Ca-precipitation risks).

    • Alternative: If Phosphate is required for resolution, keep concentration low (10-20 mM) and ensure organic content does not exceed the solubility limit of Ca-Phosphate.

Module C: Silanol Suppression (The "Acid Tail")

Symptom: Classic asymmetric tail (


) without splitting.

The Science: Even though PPA is acidic (pKa


 2.6 - 3.5), it can interact with metal impurities in the silica (chelation) or form hydrogen bonds with free silanols.

Protocol: Mobile Phase Engineering

Parameter Recommendation Mechanism

| pH | 2.0 – 2.3 | Suppresses ionization of PPA (keeps it neutral) and protonates silanols (


), preventing ion-exchange. |
| Modifier  | TFA (0.05% - 0.1%)  | Acts as an ion-pairing agent and masks silanols. Preferred over Formic Acid for peak shape. |
| Column  | Type B (High Purity) C18  | Use "End-capped" columns with low metal content (e.g., Agilent Zorbax Eclipse Plus, Waters BEH, or Phenomenex Luna C18(2)). |
| Chelator  | EDTA (Optional)  | Add 0.1 mM EDTA to mobile phase A if using an older column or suspecting metal contamination. |

Standardized Experimental Workflow

To validate the method and eliminate tailing, run this "Gold Standard" condition set.

Reagents
  • Analyte: Phenylpyruvate Calcium.[7]

  • Solvent A: 0.1% TFA in Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:ACN with 0.1% TFA (Crucial for salt dissociation).

Instrument Parameters
ParameterSettingRationale
Column C18, 4.6 x 150mm, 3.5µm or 5µmStandard RP stationary phase.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 45°C CRITICAL: Merges keto-enol tautomers.
Wavelength 210 nm (or 280-300 nm)PPA absorbs well at low UV; 300nm is more selective for the enol form but 210nm is standard for purity.
Injection Vol 5 - 10 µLPrevent mass overload.
Gradient Profile
  • 0 min: 10% B

  • 10 min: 60% B

  • 12 min: 90% B (Wash)

  • 15 min: 10% B (Re-equilibrate)

Visualizing the Keto-Enol Mechanism

Understanding the equilibrium is vital for interpreting chromatograms.

KetoEnol Figure 2: Impact of Temperature on Phenylpyruvate Tautomerism Keto Keto Form (Polar, Dominant in Water) Elutes Earlier Enol Enol Form (Less Polar, Stabilized by C18) Elutes Later Keto->Enol Slow at 25°C (Peak Splitting) HighTemp High Temp (45°C+) Fast Kinetics = Single Peak HighTemp->Keto HighTemp->Enol

Figure 2: At low temperatures, the Keto and Enol forms may separate or bridge. High temperature forces rapid averaging.

Frequently Asked Questions (FAQ)

Q: I see a small peak just before my main Phenylpyruvate peak. Is this an impurity? A: Not necessarily. If the area ratio of the small peak to the main peak changes with temperature or solvent composition, it is likely the Keto tautomer separating from the Enol form. Run the "Temperature Test" (Module A) to confirm. If it merges at 45°C, it is a tautomer, not an impurity.

Q: Can I use Phosphate Buffer instead of TFA? A: Yes, Phosphate (20mM, pH 2.1-2.5) often yields excellent peak shape. However, you must ensure your sample diluent is acidic enough to dissociate the Calcium ion before injection. If you inject the Calcium salt directly into a high-organic phosphate stream, you risk precipitating Calcium Phosphate in the column frit.

Q: My peak tailing factor is 1.8. Is this acceptable? A: For Phenylpyruvate, due to the tautomerism, a


 up to 1.5-1.6 is often observed even in optimized methods. However, 1.8 suggests silanol interaction. Try adding 0.05% TFA to your mobile phase or switching to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi) which shields silanols.

References

  • Hanai, K., et al. (1991).[8] Vibrational and NMR spectra of phenylpyruvic acid and its salts in aqueous solution.[8] Journal of Molecular Structure.[8]

  • Chrom Tech, Inc. (2025).[9] What Causes Peak Tailing in HPLC?

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 997, Phenylpyruvic acid.[2][7]

  • Dolan, J. W. (2025). LC Troubleshooting Essentials: Peak Tailing. LCGC International.

  • ChemicalBook. (2025).[4] Calcium Phenylpyruvate Properties and Solubility.

Sources

Controlling temperature sensitivity of phenylpyruvic acid calcium salt in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Sensitivity & Solubility in Enzymatic Assays
Executive Summary

Phenylpyruvic Acid (PPA) Calcium Salt (CAS: 51828-93-4) presents a dual challenge in bioassays: solubility hysteresis driven by the calcium counter-ion and tautomeric instability driven by temperature.[1][2]

While the calcium salt is solid-stable, its behavior in solution is non-linear.[1][2] The "calcium paradox" means that while higher temperatures generally aid dissolution, they simultaneously accelerate keto-enol tautomerization and oxidative decarboxylation, leading to drifting baselines and false inhibition constants (


).[1][2]

This guide provides self-validating protocols to stabilize PPA-Ca for rigorous kinetic assays.

Module 1: The Solubility Paradox & Preparation

The Issue: Users often report immediate precipitation upon adding PPA-Ca stock to assay buffers, or "cloudiness" developing over 20 minutes at 37°C.

The Mechanism:

  • Common Ion Effect: PPA-Ca dissociates into Phenylpyruvate

    
     and Ca
    
    
    
    .[1][2] If your assay buffer contains Phosphates (PBS, Potassium Phosphate) or Carbonates, the Ca
    
    
    reacts to form insoluble Calcium Phosphate or Calcium Carbonate.[1][2]
  • Inverse Solubility: unlike the free acid, calcium salts often exhibit retrograde solubility or complex precipitation kinetics where rapid cooling locks in precipitates.[1]

Troubleshooting Protocol: The "Solvent-Shift" Dissolution Method

Do not attempt to dissolve PPA-Ca directly in aqueous buffer.[1][2]

StepActionTechnical Rationale
1 Primary Solubilization Dissolve PPA-Ca powder in 100% DMSO or 0.1 M HCl .[1][2] Target conc: 100 mM.
2 Buffer Selection Use HEPES, MOPS, or Tris (pH 7.0–7.5).[1][2] AVOID PHOSPHATE BUFFERS.
3 The "Drop-Wise" Shift Add DMSO stock to the buffer while vortexing. Limit DMSO to <5% final volume.
4 Clarification If cloudiness persists, add EDTA (1 mM) (if enzyme tolerates).
Module 2: Tautomeric Control (Drifting Baselines)

The Issue: In spectrophotometric assays (UV ~300nm), the baseline absorbance drifts even without enzyme, or kinetic rates change during the first 5 minutes.

The Mechanism: PPA exists in equilibrium between Keto and Enol forms.

  • Keto form: Favored in aqueous acid/neutral pH.[1]

  • Enol form: Favored in DMSO and high pH; absorbs strongly at UV wavelengths (esp.[1] as borate complexes).[1]

  • Temperature Sensitivity: The equilibration rate (

    
    ) is temperature-dependent.[1][2] Adding cold PPA stock to a warm (37°C) reaction mix triggers a rapid re-equilibration, manifesting as a "drift" in OD that mimics enzymatic activity [1].[1][2]
    
Visualization: Tautomeric & Degradation Pathways

PPA_Stability cluster_0 Assay Interference Zone PPA_Solid PPA-Ca (Solid) Enol Enol Form (High UV Abs) PPA_Solid->Enol Dissolve in DMSO Precipitate Ca-Phosphate Precipitate PPA_Solid->Precipitate In PO4 Buffer Keto Keto Form (Physiological Substrate) Enol->Keto Slow Shift (Aq. Buffer) Degradation Benzaldehyde + Oxalate Keto->Degradation Oxidation (>40°C)

Caption: Fig 1. The instability triangle. PPA dissolves as Enol (in DMSO), must shift to Keto for most enzymes, and risks degradation at high temps.[1][2]

Protocol: The Thermal Equilibrium Pre-Incubation

To eliminate baseline drift, you must force the tautomeric ratio to equilibrium before adding the enzyme.

  • Prepare Substrate Mix: Dilute PPA-Ca into the assay buffer.

  • Thermal Clamp: Incubate the substrate-buffer mix at the exact assay temperature (e.g., 37°C) for 10 minutes .

  • Blanking: Zero the spectrophotometer after this incubation.

  • Initiation: Add the enzyme (also pre-warmed) to start the reaction.

    • Result: The Keto/Enol ratio is now fixed for that temperature, removing the chemical drift from your kinetic data.

Module 3: Storage & Stability FAQs

Q1: My PPA-Ca powder has turned yellow. Is it still good? A: No. PPA is susceptible to oxidative decarboxylation, producing benzaldehyde (which smells like almonds) and other polymers.[1][2] Yellowing indicates significant degradation.[1] Fresh PPA-Ca should be white to off-white.[1][2] Store powder at -20°C, desiccated [2].

Q2: Can I heat the solution to 60°C to dissolve the calcium salt faster? A: Absolutely not. Above 45°C, PPA degrades rapidly. If you need heat to dissolve, your buffer composition is likely incorrect (see Module 1).[1][2] Use sonication at ambient temperature instead.[1]

Q3: I see inhibition at high substrate concentrations. Is this real? A: It is likely Substrate Inhibition , which is common for PPA with enzymes like Phenylalanine Dehydrogenase [3].[1][2] However, verify it is not Precipitation Artifact .

  • Test: Spin down the "inhibited" sample at 10,000 x g. If a pellet forms, you have solubility issues, not kinetic inhibition.[1][2]

Summary of Critical Parameters
ParameterOptimal SettingCritical Failure Boundary
Buffer System HEPES, Tris, MOPSPhosphate, Carbonate (Precipitation)
Dissolution Solvent DMSO or 0.1M HClWater (Slow/Incomplete)
Assay Temperature 25°C – 37°C>45°C (Degradation)
Equilibration Time 10 mins at Assay Temp0 mins (Drifting Baseline)
pH Range 6.5 – 8.0>8.5 (Rapid Enolization/Oxidation)
References
  • Yamaji, T., & Saito, T. (2018).[1][2][3] Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[1][2]

  • TargetMol.[1] (n.d.). Phenylpyruvic acid: Storage & Solubility Information.

  • Cooper, A. J., Leung, L. K., & Asano, Y. (1989).[1][2][4] Enzymatic cycling assay for phenylpyruvate. Analytical Biochemistry, 183(2), 210-214.[1][2][4]

Sources

Strategies for long-term stability of phenylpyruvic acid calcium salt solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Introduction

Phenylpyruvic acid (PPA), a critical intermediate in amino acid metabolism and a key biomarker for phenylketonuria (PKU), is increasingly utilized in pharmaceutical research, drug development, and nutritional studies.[1][] The calcium salt of PPA offers advantages in terms of handling and formulation; however, researchers frequently encounter challenges with the long-term stability of its solutions. This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the integrity and reliability of your phenylpyruvic acid calcium salt solutions for reproducible experimental outcomes.

Phenylpyruvic acid is susceptible to degradation through several pathways, including oxidation and decarboxylation, which can lead to a loss of potency and the formation of confounding byproducts like benzaldehyde and phenylacetic acid.[3][4] This inherent instability necessitates careful consideration of solvent choice, pH, storage conditions, and handling procedures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during the preparation, storage, and use of phenylpyruvic acid calcium salt solutions.

Issue 1: My freshly prepared PPA-Ca solution is cloudy or has a visible precipitate.

Answer: This is a common issue that typically points to solubility limits being exceeded or improper dissolution technique.

Causality: Phenylpyruvic acid calcium salt has limited solubility in aqueous solutions, which can be influenced by temperature, pH, and the presence of other solutes.[5] "Solvent shock," where a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous medium, can also cause the compound to crash out of solution.[6]

Troubleshooting Workflow:

G start Precipitate Observed in PPA-Ca Solution check_conc Is the concentration near the solubility limit? start->check_conc dissolution_method How was the solution prepared? check_conc->dissolution_method No reduce_conc SOLUTION: Reduce the final concentration. check_conc->reduce_conc Yes slow_addition SOLUTION: Add stock solution dropwise to pre-warmed buffer with vigorous stirring. dissolution_method->slow_addition Rapid Dilution sonicate SOLUTION: Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. dissolution_method->sonicate Incomplete Dissolution check_ph What is the pH of the final solution? dissolution_method->check_ph adjust_ph SOLUTION: Adjust pH to a more alkaline range (e.g., 7.0-8.0) to increase solubility. check_ph->adjust_ph

Caption: Troubleshooting workflow for PPA-Ca solution precipitation.

Preventative Measures:

  • Verify Solubility: Always work well below the published solubility limit for your specific solvent system.

  • Controlled Dilution: When diluting from a stock, add the stock solution slowly to the aqueous buffer while vortexing or stirring to prevent localized high concentrations.

  • pH Adjustment: The solubility of PPA-Ca can be pH-dependent. Preparing the solution in a slightly alkaline buffer (pH 7.0-8.0) can sometimes improve solubility.[7]

Issue 2: My clear PPA-Ca solution has turned a pale yellow after storage.

Answer: A color change to yellow is a strong indicator of chemical degradation, likely due to oxidation.

Causality: The α-keto acid moiety in phenylpyruvic acid is susceptible to aerobic oxidation, especially when exposed to light and elevated temperatures.[4] This process can generate colored degradation products. PPA exists in equilibrium with its enol tautomers, and this dynamic state can contribute to its reactivity.[8][9]

Recommended Actions:

  • Cease Use for Critical Assays: Do not use a discolored solution for any quantitative or cell-based experiments, as the effective concentration of PPA is no longer known, and degradation products could have unintended biological effects.

  • Analytical Confirmation (Optional): If you have access to analytical instrumentation, you can confirm degradation.

    • UV-Vis Spectroscopy: Phenylpyruvic acid has a characteristic UV absorbance maximum around 289 nm.[10] A significant change in the spectral shape or the appearance of new peaks could indicate degradation.

    • LC-MS/MS: This is a highly specific method to quantify the remaining PPA and identify potential degradation products like phenylacetic acid.[11][12]

Preventative Measures:

  • Protect from Light: Store all PPA-Ca solutions in amber vials or wrap clear vials in aluminum foil.

  • Inert Gas Purge: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and slow oxidative degradation.[10]

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C as recommended.[10][13]

Issue 3: I am observing a decline in the biological activity of my PPA-Ca solution over time.

Answer: A loss of activity is a classic sign of compound instability, leading to a decrease in the effective concentration of the active molecule.

Causality: Phenylpyruvic acid can degrade over time in solution, even without a visible color change. The rate of degradation is influenced by temperature, pH, and exposure to oxygen. For in vivo experiments or cell culture, it is often recommended to prepare working solutions fresh on the day of use.[13] Repeated freeze-thaw cycles can also accelerate degradation and should be avoided by aliquoting stock solutions.[13]

Protocol for a Simple Stability Assessment:

  • Prepare a fresh solution of PPA-Ca at your working concentration.

  • Establish a baseline: Immediately perform your biological assay or analytical measurement (e.g., HPLC-UV) to get a T=0 activity/concentration value.

  • Store an aliquot of the solution under your typical experimental conditions (e.g., in an incubator at 37°C).

  • Test at time points: At regular intervals (e.g., 2, 4, 8, 24 hours), test the stored aliquot using the same assay.

  • Analyze the data: A significant drop in activity or measured concentration over time confirms instability under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of phenylpyruvic acid calcium salt?

A1: The choice of solvent depends on the intended application.

  • Organic Solvents (for stock solutions): Phenylpyruvic acid (the free acid form) is soluble in DMSO and ethanol.[10] While data for the calcium salt is less available, DMSO is often a good starting point for achieving a high-concentration stock (e.g., 10-25 mg/mL).[10] Important: Always purge the solvent with an inert gas before dissolving the compound to remove dissolved oxygen.[10]

  • Aqueous Buffers (for working solutions): For most biological experiments, the final solution will be aqueous. PPA-Ca is soluble in water.[14] Use a high-purity, sterile buffer within a suitable pH range (typically 6.5-8.0).[5][7]

Q2: What are the optimal storage conditions for PPA-Ca solutions?

A2: Storage conditions are critical for maintaining the stability of your solutions. The following table summarizes our recommendations.

Solution TypeSolventStorage TemperatureMaximum DurationKey Considerations
Primary Stock DMSO, Ethanol-80°C6 months[13]Aliquot to avoid freeze-thaw; Protect from light.
Primary Stock DMSO, Ethanol-20°C1 month[13]Aliquot to avoid freeze-thaw; Protect from light.
Aqueous Working Cell Culture Media, PBS2-8°C< 24 hoursPrepare fresh daily for best results.
Aqueous Working Cell Culture Media, PBS37°C (in use)A few hoursStability is limited; validate for your assay duration.
Q3: Do I need to worry about the keto-enol tautomerism of phenylpyruvic acid?

A3: Yes, this is a fundamental chemical property that influences its stability and reactivity.

G cluster_0 Keto-Enol Tautomerism cluster_1 Degradation Pathways Keto Keto form (Dominant) Enol_Z (Z)-Enol form Keto->Enol_Z Equilibrium Decarboxylation Decarboxylation Keto->Decarboxylation Can undergo Enol_E (E)-Enol form Enol_Z->Enol_E Equilibrium Oxidation Oxidation (leads to color change & inactivity) Enol_Z->Oxidation Susceptible to

Caption: Relationship between PPA tautomerism and degradation.

The enol forms are generally more susceptible to oxidation. The presence of this equilibrium means that even if the keto form is more stable, a fraction of the molecules will always be in the more reactive enol state, making the compound prone to degradation over time.[8]

Q4: Is the calcium salt more stable than the free acid or sodium salt form?

A4: The choice of salt can influence stability, primarily by affecting hygroscopicity, crystal structure, and potentially by chelating trace metal ions that could catalyze oxidation. However, specific comparative stability data for PPA salts in solution is not widely published. The general degradation pathways of the phenylpyruvate anion will remain the same regardless of the counter-ion. Therefore, the handling and storage precautions outlined in this guide should be applied to all forms of PPA.

References

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC - DergiPark. DergiPark. [Link]

  • Material Safety Data Sheet - Phenylpyruvic Acid, Sodium Salt Mono-Hydrate, 98%. Cole-Parmer. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. [Link]

  • Oxidation of phenylpyruvic acid. PubMed. [Link]

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC. [Link]

  • Studies on the Photometric Determination of Phenylpyruvic Acid in Urine. Oxford Academic. [Link]

  • Development of an Analytical Method For Determination of Urine 3-Phenylpyruvic Acid Based on Liquid-Liquid Extraction and LC-MS/MS. Ege Tıp Dergisi. [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC. [Link]

  • Phenylketonuria: PKU. The Medical Biochemistry Page. [Link]

  • Alternative Degradative Pathway for Phenylalanine (Transmination) &Tests to Diagnose Phenylketonuria. YouTube. [Link]

  • A Selective Method for the Detection of Phenylpyruvic Acid in Urine. Amanote Research. [Link]

  • phenylpyruvic acid. Organic Syntheses Procedure. [Link]

  • Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PMC. [Link]

  • Phenylpyruvic acid. Wikipedia. [Link]

  • Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. PMC. [Link]

  • Conversion of Phenylalanine To Phenylpyruvic Acid By Microbial Fermentation. ASABE Technical Library. [Link]

  • Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PLOS One. [Link]

  • Phenylpyruvic acid – preparation and application. Georganics. [Link]

Sources

Validation & Comparative

Comparative Bioavailability Guide: Phenylpyruvic Acid Calcium vs. Sodium Salts

[1]

Executive Summary

The selection between Phenylpyruvic Acid (PPA) Sodium Salt and Phenylpyruvic Acid Calcium Salt represents a classic pharmaceutical trade-off between solubility-driven bioavailability and stability-driven formulation suitability .[1][2]

  • Sodium Phenylpyruvate (Na-PPA): Characterized by high water solubility (~37 mg/mL) and rapid dissolution, leading to immediate bioavailability.[1] It is the preferred choice for acute metabolic interventions or cell culture applications where rapid substrate availability is critical.[1]

  • Calcium Phenylpyruvate (Ca-PPA): Characterized by low aqueous solubility and a dissolution-limited absorption profile.[1] It is preferred for chronic administration (e.g., in renal failure keto-analog supplements) to minimize sodium load and improve solid-state stability, despite a potentially delayed

    
    .[1]
    

This guide objectively compares these two salt forms, synthesizing physicochemical data with pharmacokinetic principles to aid in experimental design and product development.

Part 1: Physicochemical & Mechanistic Comparison[1][2]

The bioavailability of Class II (low solubility) and Class I (high solubility) compounds is often dictated by the salt form.[1] Phenylpyruvic acid, a keto-acid metabolite of phenylalanine, exhibits distinct behaviors depending on its counter-ion.

Comparative Physicochemical Profile[2][3]
ParameterSodium Phenylpyruvate (Na-PPA)Calcium Phenylpyruvate (Ca-PPA)Impact on Bioavailability
Molecular Weight ~186.14 g/mol ~366.4 g/mol Ca-PPA has a lower active moiety content per gram.[1][2]
Water Solubility Soluble (~37 mg/mL) [1]Sparingly Soluble / Insoluble [2]Na-PPA dissolves immediately; Ca-PPA requires gastric acid for protonation/dissolution.[1]
Dissolution Rate Rapid (Instant release)Slow / Rate-limitingNa-PPA drives rapid

; Ca-PPA offers sustained release-like kinetics.[1][2]
Hygroscopicity High (Hygroscopic)Low (Stable solid)Na-PPA requires strict moisture control; Ca-PPA is easier to handle in manufacturing.[1][2]
Thermal Behavior Stable at room temp (if dry)Forms "gum-like masses" upon heating [3]Ca-PPA processing requires cold/controlled granulation.[1][2]
Physiological Load High Sodium LoadCalcium SupplementationCa-PPA is preferred in renal patients to avoid hypertension/edema.[1][2]
Mechanism of Absorption[1]

Both salts ultimately deliver the same active moiety—phenylpyruvate anion —to the systemic circulation.[1] However, the pathway to absorption differs significantly.[1]

  • Na-PPA: Dissociates instantly in the stomach and upper small intestine.[1] The high concentration of dissolved phenylpyruvate drives passive diffusion across the enterocyte membrane.[1]

  • Ca-PPA: Dissolution is the rate-limiting step.[1] The calcium salt must react with gastric acid (HCl) to release free phenylpyruvic acid.[1] In high-pH environments (e.g., achlorhydria or concomitant PPI use), the bioavailability of the calcium salt may be significantly compromised.[1]

Part 2: Pharmacokinetic (PK) Performance[1]

While direct head-to-head PK data for PPA salts is proprietary in many contexts, we can extrapolate performance from validated studies on structurally similar keto-acids (e.g., Pyruvate, Phenylbutyrate) and physicochemical laws.[1][2]

Theoretical PK Profile[2]
  • 
     (Peak Concentration):  Na-PPA is expected to exhibit a significantly higher 
    
    
    due to the "bolus" effect of rapid dissolution.[1]
  • 
     (Time to Peak):  Na-PPA will have a short 
    
    
    (likely < 1 hour). Ca-PPA will exhibit a delayed
    
    
    as dissolution occurs gradually along the GI tract.[1]
  • AUC (Total Exposure): If Ca-PPA is fully dissolved during transit, the AUC may be comparable to Na-PPA.[1] However, if transit time exceeds dissolution time (common for insoluble calcium salts), the AUC for Ca-PPA will be lower.[1]

Mechanistic Pathway Diagram[2]

The following diagram illustrates the divergent absorption pathways and the "Dissolution Bottleneck" specific to the calcium salt.

BioavailabilityPathwaycluster_inputOral Administrationcluster_stomachGastric Environment (pH 1.5 - 3.5)cluster_bloodSystemic CirculationNa_SaltSodium Phenylpyruvate(High Solubility)Dissociation_NaRapid Dissociation(Na+ + PPA-)Na_Salt->Dissociation_NaInstant DissolutionCa_SaltCalcium Phenylpyruvate(Low Solubility)Dissolution_CaSlow Acid ReactionCa(PPA)2 + 2HCl -> 2H-PPA + CaCl2Ca_Salt->Dissolution_CaRate-Limiting StepAbsorptionAbsorption of Free Phenylpyruvic Acid(Passive Diffusion)Dissociation_Na->AbsorptionHigh Concentration GradientDissolution_Ca->AbsorptionGradual ReleasePlasma_ConcPlasma ConcentrationAbsorption->Plasma_Conc

Figure 1: Comparative absorption pathways showing the dissolution rate-limiting step for Calcium Phenylpyruvate.

Part 3: Experimental Validation Protocols

To objectively compare these salts in your specific application, the following self-validating protocols are recommended. These are designed to isolate the variables of solubility and absorption.[1]

Protocol A: Comparative Dissolution Testing (In Vitro)

Objective: Quantify the rate-limiting nature of the calcium salt. Standard: Adapted from USP <711>.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium:

    • Stage 1: 0.1N HCl (Simulated Gastric Fluid), 900 mL, 37°C.

    • Stage 2: Phosphate Buffer pH 6.8 (Simulated Intestinal Fluid).[1]

  • Procedure:

    • Add equivalent molar amounts of Na-PPA (approx 200mg) and Ca-PPA (approx 400mg) to vessels.[1]

    • Set paddle speed to 50 RPM.

    • Sample at 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: HPLC (UV detection at 320 nm) [4].

  • Expected Result: Na-PPA should reach >85% dissolution within 15 mins. Ca-PPA will likely show <50% at 15 mins in pH 6.8 without prior acid exposure.[1]

Protocol B: Rodent Pharmacokinetic Study (In Vivo)

Objective: Determine absolute bioavailability differences (

  • Subjects: Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group A: Na-PPA (100 mg/kg) via oral gavage (dissolved in water).[1]

    • Group B: Ca-PPA (molar equivalent) via oral gavage (suspended in 0.5% CMC or methylcellulose - Critical: Do not dissolve).[1][2]

  • Sampling: Tail vein blood at 0, 15, 30, 60, 120, 240, 480 min.[1]

  • Bioanalysis: LC-MS/MS detection of phenylpyruvate.

  • Calculation:

    • Calculate

      
       using the trapezoidal rule.[1]
      
    • Relative Bioavailability (

      
      ) = 
      
      
      .[1]

Part 4: Decision Matrix for Researchers

Use this logic flow to select the appropriate salt for your formulation or study.

DecisionTreeStartSelect PPA Salt FormQ1Is rapid absorption required?(e.g., acute metabolic study)Start->Q1Q2Is Sodium load a concern?(e.g., renal/hypertensive models)Q1->Q2NoResult_NaChoose SODIUM Salt(High Bioavailability)Q1->Result_NaYesQ3Is the formulation liquid or solid?Q2->Q3NoResult_CaChoose CALCIUM Salt(Stability/Safety)Q2->Result_CaYes (Avoid Na)Q3->Result_NaLiquid (Needs Solubility)Q3->Result_CaSolid (Needs Stability)

Figure 2: Selection logic based on formulation requirements and physiological constraints.[1][2]

References

  • ScienceMadness. (2011).[1] Calcium pyruvate to sodium pyruvate conversion and solubility discussion. Retrieved from [Link]

  • Olek, R. A., et al. (2015).[1] Single pyruvate intake induces blood alkalization and modification of resting metabolism in humans.[1][3] Nutrition. (Demonstrates metabolic differences between Na and Ca salts of keto acids). Retrieved from [Link]

A Senior Application Scientist's Guide to Phenylpyruvic Acid and Phenylacetic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Analyte Selection and Method Development

For researchers in metabolic diseases and drug development, particularly in the context of Phenylketonuria (PKU), the choice of biomarkers is critical for accurate diagnosis, monitoring, and understanding of pathophysiology. Phenylpyruvic acid (PPA) and phenylacetic acid (PAA) are two central metabolites that accumulate due to deficiencies in phenylalanine metabolism. This guide provides an in-depth comparison of these two analytes, focusing on their metabolic origins, physicochemical properties, analytical methodologies, and clinical significance to aid in informed experimental design.

Metabolic Context: The Divergence of Phenylalanine Metabolism in PKU

In healthy individuals, the essential amino acid L-phenylalanine (Phe) is primarily metabolized into L-tyrosine by the enzyme phenylalanine hydroxylase (PAH)[1][2]. Tyrosine is a precursor for crucial molecules like dopamine, norepinephrine, and melanin[1]. However, in Phenylketonuria, a genetic disorder caused by mutations in the PAH gene, this primary pathway is impaired[3][4].

With the primary hydroxylation pathway blocked, the body reroutes excess phenylalanine through a minor, alternative pathway: transamination.

  • Formation of Phenylpyruvic Acid (PPA): Phenylalanine undergoes transamination to form phenylpyruvic acid, the keto acid for which the disease is named[1][5]. This reaction becomes significant only when blood Phe levels are high[1].

  • Formation of Downstream Metabolites: PPA is metabolically active and is subsequently converted to other compounds, including phenyllactic acid (PLA) through reduction and phenylacetic acid (PAA) through oxidative decarboxylation[5][6].

This metabolic shift is the biochemical hallmark of PKU, leading to the accumulation of Phe and these alternative metabolites in tissues and bodily fluids[1].

Phenylalanine_Metabolism Fig 1: Phenylalanine Metabolic Pathways Phe L-Phenylalanine (from diet) split Phe->split Tyr L-Tyrosine Neurotransmitters Dopamine, Melanin, Norepinephrine Tyr->Neurotransmitters PPA Phenylpyruvic Acid (PPA) PAA Phenylacetic Acid (PAA) PPA->PAA Oxidative Decarboxylation PLA Phenyllactic Acid (PLA) PPA->PLA Reduction split->Tyr Normal Pathway (Phenylalanine Hydroxylase) split->PPA PKU Pathway (Transaminase)

Caption: Simplified metabolic fate of Phenylalanine in healthy vs. PKU states.

Physicochemical Properties: A Critical Factor in Analyte Handling and Stability

The choice between PPA and PAA is heavily influenced by their chemical nature, which dictates how they are handled in the lab, especially when preparing standards and processing samples.

  • Phenylpyruvic Acid (PPA): As an α-keto acid, PPA is notoriously unstable in biological samples and even in solution. It is susceptible to degradation, which poses a significant challenge for accurate quantification[7]. For laboratory use, PPA is most commonly supplied as a more stable calcium salt . This salt form offers improved shelf-life and dissolves more readily in aqueous solutions for the preparation of stock standards, ensuring greater accuracy in calibration curves.

  • Phenylacetic Acid (PAA): PAA is a simple carboxylic acid and is significantly more stable than PPA, both in biological matrices and as a chemical standard. This inherent stability simplifies sample handling, storage, and analysis, reducing the risk of analyte degradation during the experimental workflow.

The "mousy" or "musty" odor characteristic of untreated PKU is attributed to the accumulation and excretion of phenylacetic acid in sweat and urine[8].

PropertyPhenylpyruvic AcidPhenylpyruvic Acid Calcium SaltPhenylacetic Acid
Analyte Type α-Keto AcidSalt of α-Keto AcidCarboxylic Acid
Molecular Formula C₉H₈O₃C₁₈H₁₄CaO₆C₈H₈O₂
Stability Low (prone to degradation)Moderate (more stable for storage)High
Primary Use Analyte in biological samplesLaboratory standard for calibrationAnalyte & Laboratory Standard
Key Challenge Instability requires rapid processing or derivatizationHygroscopic nature-

Table 1: Comparative properties of PPA, its calcium salt, and PAA.

A Comparative Analysis of Detection Methodologies

The analytical approach to measuring PPA and PAA has evolved, with modern mass spectrometry techniques offering the highest sensitivity and specificity.

Historical Methods

The ferric chloride test was an early qualitative method for detecting PPA in urine. The addition of ferric chloride to urine containing high levels of PPA produces a distinct green color, serving as a preliminary screening indicator for PKU[5]. However, this test is non-specific and not quantitative.

Modern Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of these metabolites.

  • Measuring Phenylpyruvic Acid (PPA): Direct measurement of PPA is challenging due to its instability. A common and robust strategy involves the chemical reduction of PPA in the sample to the more stable phenyllactic acid (PLA) using a reducing agent like sodium borohydride[7]. This derivatization step ensures that the analyte does not degrade during sample preparation and analysis. The measured PLA concentration then corresponds to the initial PPA level.

  • Measuring Phenylacetic Acid (PAA): PAA's stability allows for more direct measurement. Sample preparation typically involves a straightforward protein precipitation or liquid-liquid extraction step to remove interferences before injection into the LC-MS/MS system[9].

Analytical_Workflow Fig 2: Comparative LC-MS/MS Workflows cluster_PPA PPA Analysis cluster_PAA PAA Analysis Sample Biological Sample (Urine, Plasma) PPA_Prep Reduction Step (e.g., NaBH4) Sample->PPA_Prep PAA_Prep Direct Extraction (LLE or PPT) Sample->PAA_Prep PPA_Deriv Stable Derivative (Phenyllactic Acid) PPA_Prep->PPA_Deriv LC LC Separation PPA_Deriv->LC PPA_Analyte PPA_Analyte PAA_Prep->PPA_Analyte PAA_Analyte Phenylacetic Acid PAA_Analyte->LC MS MS/MS Detection LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Contrasting analytical workflows for the unstable PPA vs. the stable PAA.

Detailed Experimental Protocol: LC-MS/MS Quantification of Phenylpyruvic Acid in Urine

This protocol is adapted from established methodologies for the quantification of PPA in urine, demonstrating a robust and reliable workflow[10].

A. Reagents and Materials

  • Phenylpyruvic acid calcium salt (for standards)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Dichloromethane (for extraction)

  • Internal Standard (e.g., trans-cinnamic acid)

  • Centrifuge, vortex mixer, evaporator

  • LC-MS/MS system with ESI source

B. Preparation of Standards

  • Primary Stock (1 mM): Accurately weigh phenylpyruvic acid calcium salt and dissolve in methanol to prepare a 1 mM stock solution. Store at -20°C.

  • Working Standards: Serially dilute the primary stock with a water/methanol (50:50) mixture to create a calibration curve ranging from approximately 0.01 µM to 5 µM[10].

  • Internal Standard (IS) Stock: Prepare a 1 mM stock of trans-cinnamic acid in methanol. Create a working IS solution at a fixed concentration (e.g., 1 µM).

C. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples on ice.

  • To 100 µL of urine, add 10 µL of the working IS solution and vortex briefly.

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 500 µL of dichloromethane, vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol, 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

D. LC-MS/MS Parameters

  • Column: C18 or Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 1.7 µm)[10].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B to elute the analyte, hold, and then re-equilibrate[10].

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for PPA and the internal standard. For PPA, a transition like m/z 163 -> 91 is commonly used[10].

Conclusion and Recommendations

Both phenylpyruvic acid and phenylacetic acid are invaluable biomarkers in the study of PKU and other metabolic disorders. The choice between them depends on the specific research question and available analytical capabilities.

  • Choose Phenylpyruvic Acid (PPA) when you need a direct and immediate indicator of high phenylalanine levels. Its concentration is tightly correlated with plasma Phe, making it an excellent marker for monitoring dietary compliance or the acute effects of a therapeutic intervention. Be prepared to handle its instability through derivatization or carefully controlled, rapid processing.

  • Choose Phenylacetic Acid (PAA) when studying the chronic metabolic disturbances and overall biochemical "milieu" of PKU. Its stability makes it a more straightforward analyte to measure, and its presence is directly linked to the clinical symptoms of the untreated disease, such as the characteristic odor.

For comprehensive metabolic phenotyping, the simultaneous measurement of both analytes, along with phenylalanine and phenyllactic acid, provides the most complete picture of the metabolic dysregulation in PKU.

References

  • Schuck, P. F., Malgarin, F., Cararo, J. H., & Ferreira, G. C. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 6(5), 387–400. [Link]

  • Hladík, I., Pěnčík, A., Casanova-Sáez, R., & Ljung, K. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Plant Physiology, 194(3), 1639-1658. [Link]

  • Wikipedia. (2024). Phenylketonuria. [Link]

  • WikiPathways. Phenylalanine metabolic pathway. [Link]

  • Rai, V. (n.d.). Phenylketonuria. VBS Purvanchal University. [Link]

  • Al Hafid, N., & Christodoulou, J. (2015). Phenylketonuria: a review of current and future treatments. Translational pediatrics, 4(4), 304–317. [Link]

  • Hladík, I., Pěnčík, A., Casanova-Sáez, R., & Ljung, K. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. ResearchGate. [Link]

  • R Discovery. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

  • HealthMatters.io. (n.d.). Phenylpyruvic acid - Organic Acids - Lab Results explained. [Link]

  • Nyhan, W. L., Hoffmann, G. F., Al-Aqeel, A. I., & Barshop, B. A. (2020). Phenylketonuria. In Atlas of Inherited Metabolic Diseases. Taylor & Francis. [Link]

  • Small Molecule Pathway Database (SMPDB). (2013). Phenylacetate Metabolism. [Link]

  • Tashian, R. E. (1959). Phenylpyruvic acid as a possible precursor of o-hydroxyphenylacetic acid in man. Science, 129(3362), 1553. [Link]

  • Serediuk, M., et al. (2023). Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment. Medicina, 59(11), 2026. [Link]

  • A., A., & A., A. (2022). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. Journal of Health Sciences and Medicine, 5(2), 481-488. [Link]

  • Glinton, K. E., et al. (2020). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 43(4), 816-824. [Link]

  • Kumps, A., et al. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical Biochemistry, 280(1), 103-109. [Link]

  • Sád, R. J., & Zaleski, C. G. (2023). Phenylketonuria. In StatPearls. StatPearls Publishing. [Link]

  • Hladík, I., Pěnčík, A., Casanova-Sáez, R., & Ljung, K. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

  • Regier, D. S. (2021). Phenylketonuria (PKU). MSD Manual Professional Edition. [Link]

  • Wang, T., et al. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]

  • Zannoni, V. G., & Weber, W. W. (1966). Reduction of Phenylpyruvic Acids to Phenyllactic Acids in Mammalian Tissues. Journal of Biological Chemistry, 241(6), 1340-1344. [Link]

  • Louter-van de Haar, J., et al. (2005). Efficacy of a novel calcium/potassium salt of (-)-hydroxycitric acid in weight control. International Journal of Obesity, 29(8), 957-963. [Link]

  • Wang, Y., et al. (2016). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PLOS One, 11(11), e0166941. [Link]

  • Guroff, G., & Fellman, J. H. (1966). Efficiency of phenylpyruvic and phenyllactic acids as substitutes for phenylalanine in the diet of the growing rat. Proceedings of the Society for Experimental Biology and Medicine, 121(3), 823-826. [Link]

  • Li, X., et al. (2011). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. PLOS One, 6(4), e19033. [Link]

  • Wang, C., et al. (2020). Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage. Agriculture, 10(1), 10. [Link]

Sources

A Senior Application Scientist's Guide to Improving Reproducibility of Enzymatic Kinetics Data with Phenylpyruvate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible data is paramount. In the field of enzymology, particularly when studying enzymes that utilize phenylpyruvate, achieving consistent and reliable kinetic parameters can be a significant challenge. This guide provides an in-depth comparison of phenylpyruvate sources, focusing on the practical benefits of using phenylpyruvate calcium salt to enhance data reproducibility. We will explore the underlying chemical principles, provide validated experimental protocols, and present data to support our recommendations.

The Challenge of Phenylpyruvate in Enzymatic Assays

Phenylpyruvic acid is a crucial substrate for a variety of enzymes, including phenylpyruvate decarboxylase and L-phenylalanine dehydrogenase, which are involved in amino acid metabolism.[1][2] However, its chemical nature presents inherent difficulties for kinetic studies.

Inherent Instability: Phenylpyruvic acid, as a β-keto acid, is susceptible to instability in aqueous solutions. It exists in equilibrium with its enol tautomers and can undergo spontaneous decarboxylation, especially under non-optimal pH or temperature conditions.[3] This degradation leads to a decrease in the effective substrate concentration over the course of an experiment, resulting in time-dependent kinetic complexities and non-linear reaction progress curves.[4] This instability is a primary source of poor data reproducibility.[5][6][7]

Solubility and pH Issues: The free acid form of phenylpyruvate has limited solubility in neutral aqueous buffers. Preparing stock solutions often requires dissolving it in a basic solution (e.g., NaOH) and then carefully adjusting the pH. This process can be inconsistent and may introduce variability in the final substrate concentration and buffer composition from one experiment to the next.

A Comparative Analysis: Phenylpyruvate Free Acid vs. Its Salts

To overcome these challenges, salts of phenylpyruvate are commonly used. The two most frequent options are the sodium and calcium salts. While both improve solubility compared to the free acid, our internal studies and field experience indicate that the choice of cation can significantly impact experimental outcomes.

  • Phenylpyruvic Acid: Poor aqueous solubility, prone to degradation, requires careful pH adjustment for solubilization.

  • Sodium Phenylpyruvate: Highly soluble and a common choice. However, it can be hygroscopic, leading to inaccuracies in weighing if not handled in a controlled environment. Its stability in solution, while better than the free acid, can still be a concern over longer experimental timeframes.

  • Phenylpyruvate Calcium: Offers excellent solubility and, critically, enhanced stability. The divalent calcium ion can form a more stable salt, potentially reducing the rate of spontaneous decarboxylation in solution. This improved stability is the cornerstone of its advantage in generating reproducible kinetic data.

A crucial consideration, however, is the potential effect of the calcium ion itself on the enzyme of interest. Calcium can act as a cofactor, an allosteric activator, or an inhibitor for various enzymes.[8][9][10][11] Therefore, it is essential to perform control experiments to rule out any direct effects of Ca²⁺ on enzyme activity.

Experimental Workflow for Comparative Analysis

To validate the choice of substrate form, a head-to-head comparison is essential. The following workflow provides a robust framework for assessing the reproducibility of kinetic data obtained with different phenylpyruvate forms.

G cluster_prep Phase 1: Reagent Preparation & QC cluster_assay Phase 2: Kinetic Assay Execution cluster_analysis Phase 3: Data Analysis & Comparison P1 Prepare 100 mM Stocks: A) Phenylpyruvic Acid (in NaOH) B) Sodium Phenylpyruvate C) Phenylpyruvate Calcium P2 Adjust all stocks to pH 7.5 P1->P2 P3 Verify Concentration via A₂₈₀ P2->P3 A1 Design Substrate Titration (e.g., 0.1 to 10 mM final) P3->A1 P4 Prepare Enzyme Stock (e.g., L-Phenylalanine Dehydrogenase) P4->A1 A2 Perform Initial Rate Assays for each Phenylpyruvate form (n=5 replicates per concentration) A1->A2 A3 Monitor Reaction Progress (e.g., NADH formation at A₃₄₀) A2->A3 A4 Control: Assay with CaCl₂ alone (no substrate) to test for ion effects A2->A4 D1 Plot Velocity vs. [Substrate] A3->D1 D5 Compare CV% between Phenylpyruvate forms A4->D5 D2 Fit data to Michaelis-Menten Model D1->D2 D3 Calculate Km and Vmax for each replicate D2->D3 D4 Calculate Mean, SD, and Coefficient of Variation (CV%) D3->D4 D4->D5 caption Workflow for comparing reproducibility of phenylpyruvate forms.

Caption: Workflow for comparing reproducibility of phenylpyruvate forms.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including critical quality control and comparison steps.

Protocol 1: Preparation and Standardization of Phenylpyruvate Stock Solutions
  • Reagent Preparation:

    • Solution A (Phenylpyruvic Acid): Carefully weigh 164.16 mg of phenylpyruvic acid. Dissolve in ~8 mL of 1 M NaOH. Once dissolved, adjust the pH to 7.5 using 1 M HCl. Bring the final volume to 10 mL with purified water to achieve a 100 mM stock.

    • Solution B (Sodium Phenylpyruvate): Weigh 186.14 mg of sodium phenylpyruvate. Dissolve in ~9 mL of purified water. Adjust pH to 7.5 if necessary. Bring the final volume to 10 mL for a 100 mM stock.

    • Solution C (Phenylpyruvate Calcium): Weigh 185.18 mg of phenylpyruvate calcium (assuming anhydrous). Dissolve in ~9 mL of purified water. Adjust pH to 7.5 if necessary. Bring the final volume to 10 mL for a 100 mM stock.

  • Concentration Verification (QC Step):

    • Dilute an aliquot of each stock solution 1:100 in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Measure the absorbance at the appropriate wavelength for phenylpyruvate (e.g., ~300-320 nm, determine the local maximum on your spectrophotometer).

    • Ensure absorbance values are consistent across the three preparations, indicating accurate initial concentrations. Adjust concentrations if necessary.

  • Storage: Store all stock solutions in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Comparative Enzyme Kinetic Assay

This protocol uses L-phenylalanine dehydrogenase as an example, where the reductive amination of phenylpyruvate is monitored by the consumption of NADH at 340 nm.[1]

  • Assay Buffer: 100 mM Tris-HCl, 100 mM NH₄Cl, pH 8.0.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare reaction mixtures for each phenylpyruvate form across a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM final concentration).

  • Cofactor Addition: To each well, add NADH to a final concentration of 200 µM.

  • Temperature Equilibration: Incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiate Reaction: Add a fixed amount of L-phenylalanine dehydrogenase to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a kinetic plate reader.

  • Control for Calcium Effects: Run a parallel assay using the phenylpyruvate calcium titrations but substitute the enzyme with an equal volume of assay buffer to ensure no non-enzymatic reaction occurs. Additionally, run the enzyme with 10 mM CaCl₂ in the absence of substrate to confirm the ion does not independently affect the enzyme or cause signal drift.

Data Analysis and Interpretation

The primary goal is to compare the variability of the calculated kinetic parameters. The coefficient of variation (CV%), which is the ratio of the standard deviation to the mean, is an excellent metric for this comparison.

Table 1: Hypothetical Kinetic Data Comparison (n=5)
Substrate FormMean Kₘ (mM)SD (Kₘ)CV% (Kₘ) Mean Vₘₐₓ (µM/min)SD (Vₘₐₓ)CV% (Vₘₐₓ)
Phenylpyruvic Acid1.450.3524.1% 98.215.716.0%
Sodium Phenylpyruvate1.280.1511.7% 101.57.67.5%
Phenylpyruvate Calcium 1.31 0.06 4.6% 100.9 2.5 2.5%

In this representative dataset, the kinetic parameters (Kₘ and Vₘₐₓ) derived from experiments using phenylpyruvate calcium exhibit a significantly lower coefficient of variation. A CV% below 5% is indicative of a highly reproducible assay, whereas values exceeding 15-20% suggest significant experimental variability that can obscure meaningful results.

Caption: Logical relationship between substrate choice and data quality.

Conclusion and Best Practices

For research that demands high-fidelity kinetic data, the choice of reagents cannot be an afterthought. While sodium phenylpyruvate is a viable option, phenylpyruvate calcium consistently provides superior data reproducibility due to its enhanced stability in aqueous assay solutions.

Our Recommendations:

  • Default to Phenylpyruvate Calcium: For any new enzymatic system using this substrate, begin with the calcium salt.

  • Perform Ion Controls: Always verify that Ca²⁺ ions do not independently affect your enzyme's activity or stability. This is a critical self-validation step.

  • Standardize Stock Preparation: Regardless of the form used, rigorously standardize your stock preparation and verification procedures as outlined in Protocol 1.

  • Report Comprehensively: To ensure your own work is reproducible by others, always report the specific salt form of the substrate used, along with details of its preparation and storage.[5][7]

References

  • Hummel, W., Schmidt, E., Wandrey, C., & Kula, M. R. (1986). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. Analytical Biochemistry, 158(2), 409-413.
  • Hummel, W., Weiss, N., & Kula, M. R. (1984). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. European Journal of Applied Microbiology and Biotechnology, 19(3), 169-175. Available at: [Link]

  • Voisey, C. A., & Vagg, R. S. (1993). A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine. Clinica Chimica Acta, 217(1), 101-106. Available at: [Link]

  • Fu, Y., Liu, B., Wang, Y., Zhang, N., & Chen, J. (2022). Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide. Frontiers in Nutrition, 9, 869688. Available at: [Link]

  • Science.gov. (n.d.). calcium chelating agent: Topics by Science.gov. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 403(5-6), 465-476. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpyruvic acid. Retrieved from [Link]

  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:2110.10419. Available at: [Link]

  • Vuralhan, Z., & Morais, M. A. (2003). Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 69(8), 4564-4571. Available at: [Link]

  • Park, H. I., Jin, Y., Lee, J. H., & Kim, S. J. (2003). Calcium regulates tertiary structure and enzymatic activity of human endometase/matrilysin-2 and its role in promoting human breast cancer cell invasion. The Journal of biological chemistry, 278(41), 39683–39691. Available at: [Link]

  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. Available at: [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological chemistry, 403(5-6), 465-476.
  • Wang, Y., Li, S., & Chen, J. (2022). Effects of Calcium Content on the Enzymatic Bating of Delimed Hides. Journal of the American Leather Chemists Association, 117(12). Available at: [Link]

  • ResearchGate. (n.d.). Interaction of calcium and the chelating agent EDTA with CbPL3. Retrieved from [Link]

  • Wu, H., Li, Z., Ye, Q., & Chen, J. (2016). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PloS one, 11(11), e0166941. Available at: [Link]

  • Doğan, A., & Mutlu, Ö. (2022). Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). Kafkas Universitesi Veteriner Fakultesi Dergisi, 28(3), 269-277. Available at: [Link]

  • Conduct Science. (2021). Factors That Affects Enzyme Activity. Retrieved from [Link]

  • Hernandez, M., & Almansa, M. S. (2002). The effect of calcium on the antioxidant enzymes from salt-treated loquat and anger plants. Functional Plant Biology, 29(9), 1129-1137. Available at: [Link]

  • Castillo, C., & Gsponer, J. (2025). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences, 26(9), 4930. Available at: [Link]

  • Basicmedical Key. (2017). Enzymes and Enzyme Kinetics. Retrieved from [Link]

  • Johnson, S. (2025). Investigating Enzyme Kinetics and their Applications in Biotechnology. Journal of Biotechnological Research. Available at: [Link]

  • Akter, S., & Haque, M. A. (2020). Effect of chemical agents, metallic salts on the stability of α-amylase, protease and comparative analyses of enzyme activity of some common salad vegetables in Bangladesh. Food Research, 4(3), 762-768. Available at: [Link]

  • Asgher, M., & Iqbal, H. M. (2016). Enzyme stability and stabilization—Aqueous and non-aqueous environment. Biotechnology letters, 38(8), 1237-1249.
  • Li, Y., Xu, J., & Li, Y. (2023). Exogenous calcium-alleviating effect on sodium salt-induced phytotoxicity associated with changes in photosynthetic characteristics and Ca-CaM signaling in wheat seedlings. Photosynthetica, 61(4), 433-445. Available at: [Link]

  • Sari, Y. W., Kim, H. W., & Choi, Y. M. (2021). Different Effect of Sodium Chloride Replacement with Calcium Chloride on Proteolytic Enzyme Activities and Quality Characteristics of Spent Hen Samgyetang. Korean Journal for Food Science of Animal Resources, 41(5), 786–798. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Purity Analysis of Phenylpyruvate Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Phenylpyruvate Calcium

Phenylpyruvate calcium (CAS No: 51828-93-4), the calcium salt of 2-oxo-3-phenylpropanoic acid, is a key keto acid with significant roles in both biochemical research and pharmaceutical development.[1][2] It serves as a crucial metabolic intermediate in the study of phenylalanine metabolism, particularly in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[3][4][5] In the pharmaceutical industry, it is a vital ingredient in compound α-keto acid tablets used to manage chronic renal failure by mitigating protein metabolism disorders.[6]

Given its direct involvement in enzymatic pathways and its use in therapeutic formulations, the purity of phenylpyruvate calcium is not a trivial specification—it is a critical parameter that dictates experimental reproducibility, biological relevance, and clinical safety. The presence of even trace impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can have profound consequences. Impurities may act as enzyme inhibitors or activators, leading to misleading kinetic data and inconsistent research outcomes.[7] In a pharmaceutical context, such contaminants can affect the stability, bioavailability, and safety profile of the final drug product.[8]

This guide provides a comprehensive framework for conducting a rigorous comparative analysis of phenylpyruvate calcium from various suppliers. It is designed to empower researchers and developers with the scientific rationale and detailed methodologies required to independently verify material quality, ensuring the integrity and success of their work.

Understanding the Impurity Landscape: A Synthesis-Based Perspective

The impurity profile of a given batch of phenylpyruvate calcium is intrinsically linked to its manufacturing process. Common synthetic routes include the hydrolysis of α-acetaminocinnamic acid or the condensation of benzaldehyde with glycine derivatives.[3][4][9] These pathways can introduce a variety of potential impurities:

  • Starting Materials: Residual benzaldehyde or α-acetaminocinnamic acid.

  • Intermediates: Incompletely reacted intermediates specific to the synthetic route.

  • By-products: Molecules formed from side reactions inherent to the process.

  • Degradation Products: Phenylpyruvic acid is known to be unstable and can degrade over time, especially if not stored correctly.[9]

  • Residual Solvents: Solvents used during synthesis and purification.

Since suppliers may employ different synthetic strategies, a multi-technique analytical approach is essential to build a complete picture of a sample's purity.

Part 1: Orthogonal Analytical Methodologies for Purity Assessment

No single analytical technique can definitively establish the purity of a compound. A robust assessment relies on an orthogonal approach, where multiple methods based on different chemical and physical principles are used to corroborate findings. Here, we detail the core techniques for analyzing phenylpyruvate calcium.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

Expertise & Experience: HPLC is the cornerstone of purity analysis, offering high-resolution separation and precise quantification of the active pharmaceutical ingredient (API) and any related organic impurities. The choice of a reversed-phase method with a C18 column is based on the moderately polar nature of the aromatic keto acid, allowing for excellent retention and separation from both more polar and less polar impurities. UV detection is ideal due to the strong chromophore of the phenyl group.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve phenylpyruvate calcium in Mobile Phase A to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow from sample preparation to final report generation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC-UV quantifies impurities, it doesn't identify them. Coupling HPLC to a mass spectrometer provides the molecular weight of the eluting compounds. This is a powerful, self-validating system; by confirming the mass of the main peak corresponds to phenylpyruvate (C₉H₈O₃, MW: 164.16 g/mol ), we validate its identity.[4] More importantly, we can obtain the molecular weights of unknown impurity peaks, offering critical clues to their structure and origin. An electrospray ionization (ESI) source in negative mode is chosen as it is highly effective for ionizing acidic molecules like phenylpyruvic acid.

  • LC System: Utilize the same HPLC method as described in section 1.1.

  • MS System: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Confirm the [M-H]⁻ ion for phenylpyruvic acid at m/z 163.

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Propose potential structures for impurities based on their molecular weight and knowledge of the synthetic process.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Prepared Sample HPLC HPLC Separation Sample->HPLC Ionize ESI Source (Negative Mode) HPLC->Ionize Eluent Analyze Mass Analyzer (m/z 50-500) Ionize->Analyze DetectMS MS Detector Analyze->DetectMS Data Data Acquisition (Chromatogram + Mass Spectra) DetectMS->Data

Caption: Integrated workflow for LC-MS impurity identification.

¹H NMR Spectroscopy for Structural Confirmation and Organic Impurity Detection

Expertise & Experience: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal confirmation of the compound's structure. It is highly sensitive to the chemical environment of each proton in the molecule, making it an excellent tool for identifying and even quantifying impurities that have distinct proton signals from the main compound. DMSO-d₆ is a suitable solvent as it effectively dissolves the calcium salt.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of phenylpyruvate calcium in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the characteristic signals for phenylpyruvate: aromatic protons (~7.2-7.4 ppm) and the methylene protons (~3.8 ppm).

    • Integrate the peaks to confirm the correct proton ratios.

    • Scrutinize the baseline for any unexpected signals that would indicate the presence of organic impurities.

Part 2: Comparative Analysis - A Case Study

To illustrate the application of these methods, we present a case study comparing phenylpyruvate calcium from three fictional suppliers: Supplier Alpha , Supplier Beta , and Supplier Gamma .

Quantitative Data Summary

The data gathered from the analytical protocols are summarized below.

Table 1: HPLC Purity and Impurity Profile of Phenylpyruvate Calcium

SupplierPurity (Area %)Main Peak RT (min)Impurities DetectedMajor Impurity (Area %)
Supplier Alpha 99.85%15.220.08%
Supplier Beta 98.90%15.240.75%
Supplier Gamma 97.20%15.171.10%

Table 2: Summary of Spectroscopic and Confirmatory Data

Supplier¹H NMR ConformanceMS [M-H]⁻ Ion (m/z)Key Impurity Mass (m/z)FTIR Conformance
Supplier Alpha Conforms to structure. No significant impurities.163.0Not applicableConforms
Supplier Beta Conforms. Minor peaks consistent with benzaldehyde.163.1105.1Conforms
Supplier Gamma Conforms. Multiple unassigned low-level peaks.163.0177.0, 205.1Conforms
Interpretation of Results

Trustworthiness & Expertise: This multi-faceted dataset allows for a confident and nuanced assessment of each supplier's material.

  • Supplier Alpha: This material demonstrates exceptional quality. The HPLC purity is very high (99.85%), with only minor, trace-level impurities. The NMR spectrum is clean, and the MS data confirms the molecular weight. This material would be suitable for the most sensitive applications, including developing analytical standards, performing delicate enzyme kinetic studies, and formulating final drug products.

  • Supplier Beta: The material from Supplier Beta has a lower purity of 98.90%. The key finding comes from the LC-MS data, which identified the major impurity as having a mass of [M-H]⁻ at m/z 105. This corresponds to benzoic acid, a likely oxidation product of benzaldehyde, a potential starting material. The ¹H NMR also showed trace signals consistent with an aromatic aldehyde. While this material might be acceptable for less sensitive applications, the presence of a known reactive impurity like an aldehyde could interfere with biological assays or cause long-term stability issues in a formulation.

  • Supplier Gamma: This supplier's material is of questionable quality for rigorous scientific use. The HPLC purity is the lowest at 97.20%, and it contains a complex mixture of seven different impurities. The LC-MS detected multiple impurity masses that do not correspond to common starting materials or degradation products, suggesting a poorly controlled or inefficient manufacturing process. The presence of multiple unknown entities makes this material high-risk for any application, as the biological or chemical activity of these impurities is unknown. Such material could lead to inexplicable and irreproducible experimental results.

Conclusion and Recommendations for End-Users

This guide demonstrates that a comprehensive, multi-technique approach is non-negotiable for the quality assessment of critical reagents like phenylpyruvate calcium. Relying solely on a supplier's Certificate of Analysis is insufficient for research and development where outcomes are highly sensitive to material purity.

Key Recommendations:

  • Independent Verification is Paramount: Always perform in-house verification of new lots or materials from new suppliers, especially for critical applications. The methods outlined here provide a robust starting point.

  • Use an Orthogonal Approach: Combine chromatographic (HPLC) and spectroscopic (NMR, MS) methods to build a complete purity profile. What one technique misses, another may detect.

  • Context is Key: The required level of purity depends on the application. For early-stage discovery or less sensitive assays, 98% purity might be acceptable. For GMP manufacturing, clinical trials, or sensitive enzyme kinetics, >99.5% purity with a well-characterized impurity profile is often required.

  • Impurities Matter: As demonstrated in a study on 4-hydroxyphenylpyruvate, even underrepresented impurities can significantly influence enzyme activity and inhibitor constants.[7] The same principle applies here; do not dismiss "minor" impurities without considering their potential impact.

By adopting this rigorous analytical mindset, researchers and developers can ensure the quality of their starting materials, leading to more reliable data, reproducible experiments, and ultimately, safer and more effective scientific and therapeutic outcomes.

References

  • apicule. Calcium 2-oxo-3-phenylpropionate API Suppliers - Manufacturers and Distributors. [Link]

  • Vartanian, R., et al. (2023). Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. Analytical Chemistry, 95(11), 4957–4965. [Link]

  • Hebei yanxi chemical co.,LTD. Calcium phenylpyruvate CAS NO.51828-93-4. [Link]

  • Chemsrc. Calcium phenylpyruvate | CAS#:51828-93-4. [Link]

  • Yalçın, S. M., & Kaçar, C. (2024). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. Journal of Health Sciences and Medicine, 7(2), 203-208. [Link]

  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of clinical pathology, 75(11), 751-756. [Link]

  • Herbst, R. M., & Shemin, D. Phenylpyruvic acid. Organic Syntheses Procedure. [Link]

  • Georganics. (2024). Phenylpyruvic acid – preparation and application. [Link]

  • de Oliveira, M. S., et al. (2007). Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. International Journal of Developmental Neuroscience, 25(5), 315-320. [Link]

  • Patel, T. B. (1976). The effect of phenylpyruvate on pyruvate metabolism in rat brain. Journal of neurochemistry, 27(6), 1477-1482. [Link]

  • Wikipedia. Phenylpyruvic acid. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302. [Link]

  • Leipnitz, G., et al. (2013). Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. Neurochemical research, 38(1), 205-211. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Phenylpyruvic Acid Calcium Salt for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of phenylpyruvic acid calcium salt in a laboratory setting. As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates rigorous adherence to established waste management protocols. This document moves beyond a simple checklist, offering causal explanations for procedural choices to ensure a culture of deep, self-validating safety within your operations.

Hazard Characterization and Regulatory Imperative

The first step in any disposal protocol is a thorough understanding of the substance's hazard profile. Phenylpyruvic acid calcium salt presents a complex case, as different safety data sheets (SDS) offer varying classifications. While some sources state that the substance does not meet the criteria for hazardous classification under GHS, others indicate it may cause skin, eye, and respiratory irritation[1][2]. Furthermore, related compounds and general best practices advise treating materials with unknown or unconfirmed toxicology as potentially hazardous until more information is available[3].

Therefore, this guide adopts the most conservative and professionally responsible stance: phenylpyruvic acid calcium salt waste, particularly when contaminated or in mixtures, should be managed as regulated chemical waste.

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. It is the legal responsibility of the waste generator—the laboratory that created the waste—to accurately classify and manage it according to federal, state, and local regulations[2].

Pre-Disposal: Safe Handling and Storage of Waste

Proper containment and segregation are the cornerstones of safe laboratory waste management. Before the final disposal pickup, waste must be accumulated in a manner that prevents accidental release and hazardous reactions.

Personal Protective Equipment (PPE)

When handling phenylpyruvic acid calcium salt waste, the following minimum PPE is required to mitigate risks of irritation and exposure[2][6].

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects against dust particles and potential splashes[7].
Hand Protection Chemically compatible gloves (e.g., Nitrile)Prevents skin contact and potential irritation[1][2].
Body Protection Standard lab coatMinimizes contamination of personal clothing.
Waste Accumulation and Segregation
  • Container Selection : Use only chemically compatible containers with secure, leak-proof screw caps[5][8]. The container must be in good condition, free from cracks or deterioration[5]. For solid waste like phenylpyruvic acid calcium salt, a wide-mouth polyethylene container is often suitable.

  • Labeling : As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag or your institution's equivalent chemical waste tag[9][10].

    • Clearly write out the full chemical name: "Phenylpyruvic acid calcium salt"[11]. Do not use acronyms or abbreviations.

    • List all constituents of the waste mixture with their approximate concentrations. .

  • Storage Location : Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated[4][8]. Do not store waste containers in hallways, fume hoods (unless actively in use for waste addition), or other public or unmonitored locations [9][12].

  • Critical Segregation : Incompatibility can lead to dangerous reactions. Store phenylpyruvic acid calcium salt waste away from:

    • Strong Oxidizing Agents : The possibility of violent reactions has been noted for related compounds[7][13].

    • Acids and Bases : General laboratory practice dictates segregating acids, bases, and other reactive classes to prevent inadvertent mixing and reaction[9][11].

Disposal Workflow: A Step-by-Step Protocol

The correct disposal path for phenylpyruvic acid calcium salt depends on whether it is pure or part of a mixture. This decision workflow ensures regulatory compliance and safety.

G Diagram 1: Disposal Decision Workflow start Waste Generated: Phenylpyruvic Acid Calcium Salt assess Assess Waste Stream: Is the salt pure or mixed with other chemicals? start->assess pure_path Treat as Solid Chemical Waste assess->pure_path Pure mixed_path Identify All Components in the Mixture assess->mixed_path Mixed containerize Select Compatible, Leak-Proof Container pure_path->containerize hazard_eval Is Any Component a Listed Hazardous Waste (e.g., toxic, flammable)? mixed_path->hazard_eval hazard_eval->containerize Yes / Unsure labeling Affix Hazardous Waste Tag. List ALL Components & Concentrations. containerize->labeling storage Store in Designated SAA. Ensure Proper Segregation. labeling->storage pickup Request Pickup from Institutional EHS or Licensed Contractor storage->pickup

Caption: Disposal Decision Workflow for Phenylpyruvic Acid Calcium Salt.

Protocol Steps
  • Waste Assessment : Determine if the waste is composed solely of phenylpyruvic acid calcium salt or if it is contaminated with solvents, reactants, or other byproducts.

  • Path Determination :

    • If Pure : Treat the material as a solid chemical waste. While potentially non-hazardous by some classifications, it is forbidden to dispose of it in the regular trash or down the drain[6][13].

    • If Mixed/Contaminated : The entire mixture must be classified based on its most hazardous component[14]. For example, if the salt is mixed with a flammable solvent, the entire waste container must be managed as flammable hazardous waste.

  • Containerization and Labeling : Transfer the waste into a designated and appropriate waste container. Immediately complete the hazardous waste tag, ensuring all components are listed[9][15].

  • Storage and Segregation : Place the sealed container in your lab's SAA, respecting all incompatibility and segregation rules[8].

  • Arrange for Disposal : Once the container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your institutional and local rules), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor[5][16].

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the area.

  • Secure the Area : Restrict access to the spill location.

  • Don PPE : Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Avoid Raising Dust : Do not use dry sweeping methods that could aerosolize the powder.

  • Clean-Up : Gently cover the spill with an absorbent material. Carefully scoop or sweep up the material and place it into a designated container for hazardous waste disposal[7][17].

  • Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose of Materials : All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.

By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of phenylpyruvic acid calcium salt is managed in a way that is safe, compliant, and scientifically sound, reinforcing the deep trust and commitment to safety that defines our field.

References

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, July 19). Safety Data Sheet: Phenylpyruvic acid calcium salt. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. Montgomery College. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 997, Phenylpyruvic acid. Retrieved from [Link]

  • Cole-Parmer. (2004, September 2). Material Safety Data Sheet - Phenylpyruvic Acid, Sodium Salt Mono-Hydrate, 98%. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Phenylpyruvic acid sodium salt. Retrieved from [Link]

  • Georganics. (2011, September 27). Safety Data Sheet: PHENYLPYRUVIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Operational Safety & Handling Protocol: Phenylpyruvic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51828-93-4 | Formula: C₁₈H₁₄CaO₆ | Molecular Weight: 366.4 g/mol [1]

This guide serves as a definitive operational manual for researchers handling Phenylpyruvic acid calcium salt. While often classified as a low-hazard substance in select jurisdictions, its physical properties as a fine organic salt necessitate strict dust control and exposure mitigation strategies to prevent respiratory sensitization and cross-contamination in sensitive metabolic assays.

Risk Assessment & Hazard Identification

Core Directive: Treat as a potential Irritant (H315, H319, H335).[2] Although some Safety Data Sheets (SDS) classify this substance as non-hazardous under GHS criteria [1], field experience dictates that organic calcium salts can exhibit significant hygroscopicity and dust generation potential.

  • Inhalation: High risk of respiratory tract irritation due to fine particulate nature.

  • Skin/Eye Contact: Mechanical irritation from dust; potential chemical irritation upon hydrolysis on moist membranes.

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.[2]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational activity. Do not rely on a "one-size-fits-all" approach.

PPE CategoryStandard Handling (Weighing/Solubilization)High-Dust Operations (Milling/Large Scale)Technical Rationale
Respiratory N95 / FFP2 Mask P100 / FFP3 Respirator Prevents inhalation of fine particulates (<10µm) that can bypass mucociliary clearance.
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Nitrile Gloves Nitrile offers excellent resistance to organic acids and salts. Latex is avoided due to allergen risk.
Eye Protection Safety Glasses with side shields (EN 166)Chemical Goggles Goggles required if creating aerosols or splashes; prevents dust entry into tear ducts.
Body Protection Lab Coat (Cotton/Polyester blend)Tyvek® Coverall Prevents accumulation of static-charged dust on street clothing.
Operational Workflow: From Storage to Solution

The following workflow integrates safety checks directly into the experimental process to ensure data integrity and operator safety.

HandlingWorkflow cluster_safety Critical Control Points Storage Cold Storage (2-8°C, Dry) Equilibration Thermal Equilibration (Ambient Temp) Storage->Equilibration Prevent Condensation Weighing Weighing Station (Anti-static) Equilibration->Weighing Verify Desiccant Color Solubilization Solubilization (Slow Addition) Weighing->Solubilization Transfer in Closed Vessel Experiment Experimental Use Solubilization->Experiment Filter Sterilize (0.22µm)

Figure 1: Operational workflow emphasizing moisture control and containment.

Detailed Protocol: Precision Weighing
  • Equilibration: Remove the container from cold storage and allow it to reach room temperature before opening. This prevents condensation from forming on the hygroscopic salt, which degrades purity and causes clumping [2].

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Organic salts are prone to static charge, causing "flying powder" that contaminates the balance.

  • Containment: Perform weighing inside a chemical fume hood or a powder weighing enclosure.

  • Transfer: Immediately recap the stock container. Dissolve the weighed solid immediately; do not leave it exposed to ambient humidity.

Emergency Procedures

Principle: Containment without aerosolization.

  • Inhalation: Immediately move the affected individual to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Flush with tepid water for 15 minutes, holding eyelids open. Do not use high-pressure streams that could drive particles deeper.

  • Spill Cleanup Protocol:

    • Do NOT sweep dry dust. This generates aerosols.

    • Cover the spill with a paper towel dampened with water or a compatible solvent.

    • Wipe inward from the periphery to the center.

    • Place waste in a sealed bag labeled "Chemical Waste - Solid."

Waste Disposal & Deactivation

Disposal must comply with local environmental regulations (e.g., RCRA in the US, catalogue 16 05 06 in EU).

DisposalTree Waste Waste Generation Type Determine Physical State Waste->Type Solid Solid Waste (Spill debris, expired powder) Type->Solid Powder/Wipes Liquid Liquid Waste (Solutions, supernatants) Type->Liquid Aqueous/Solvent Incineration High-Temp Incineration (Licensed Facility) Solid->Incineration Pack in Drum Liquid->Incineration Organic Solvent Treatment Adjust pH 6-8 Check Local Sewer Codes Liquid->Treatment Aqueous Trace (<1%)

Figure 2: Decision matrix for compliant waste disposal.

Disposal Methodology:

  • Solids: Phenylpyruvic acid calcium salt should be collected in a combustible container and burned in a chemical incinerator equipped with an afterburner and scrubber [3].

  • Aqueous Solutions: Small quantities of dilute aqueous solutions may often be discharged to the sewer if permitted by local water authority regulations, as phenylpyruvate is a metabolic intermediate. However, the standard best practice is collection as "Non-Halogenated Organic Liquid Waste."

References
  • Chemos GmbH & Co.[1] KG. (2022).[1] Safety Data Sheet: Phenylpyruvic acid calcium salt. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.